molecular formula C10H9ClO2 B1400541 3-Chloro-4-cyclopropylbenzoic acid CAS No. 1252898-93-3

3-Chloro-4-cyclopropylbenzoic acid

Cat. No.: B1400541
CAS No.: 1252898-93-3
M. Wt: 196.63 g/mol
InChI Key: AIKOAOBVOSMYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-cyclopropylbenzoic acid is a useful research compound. Its molecular formula is C10H9ClO2 and its molecular weight is 196.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-cyclopropylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKOAOBVOSMYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-Chloro-4-cyclopropylbenzoic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic strategies are presented: a Suzuki-Miyaura cross-coupling approach and a late-stage chlorination strategy. This document includes detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams to facilitate the efficient and reproducible synthesis of the target compound.

Introduction

This compound is a substituted aromatic carboxylic acid featuring a unique combination of a chloro substituent and a cyclopropyl group. This arrangement of functional groups makes it an attractive intermediate for the synthesis of complex molecules with potential applications in pharmaceuticals and agrochemicals. The presence of the cyclopropyl ring can impart desirable properties such as increased metabolic stability, enhanced potency, and improved conformational rigidity in drug candidates. This guide outlines two viable synthetic pathways to access this important compound, providing researchers with the necessary information to select the most suitable method for their specific needs.

Synthetic Strategies

Two principal retrosynthetic approaches for the synthesis of this compound are detailed below.

Strategy 1: Suzuki-Miyaura Cross-Coupling

This approach involves the formation of the C-C bond between the aromatic ring and the cyclopropyl moiety via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. A plausible starting material is a di-halogenated benzoic acid derivative, which allows for the selective coupling at the 4-position.

Logical Workflow for Suzuki-Miyaura Cross-Coupling Strategy

Suzuki-Miyaura Coupling Workflow Start Starting Material: Methyl 3-chloro-4-iodobenzoate Step1 Suzuki-Miyaura Coupling (Potassium Cyclopropyltrifluoroborate, Pd catalyst, Ligand, Base) Start->Step1 Intermediate Intermediate: Methyl 3-chloro-4-cyclopropylbenzoate Step1->Intermediate Step2 Saponification (Base, Solvent, Heat) Intermediate->Step2 Product Final Product: This compound Step2->Product

Caption: Workflow for the synthesis via Suzuki-Miyaura coupling.

Strategy 2: Late-Stage Aromatic Chlorination

This alternative strategy commences with a commercially available cyclopropyl-substituted aromatic compound, 4-cyclopropylbenzoic acid. The synthesis then proceeds through a regioselective chlorination of the aromatic ring.

Logical Workflow for Late-Stage Chlorination Strategy

Late-Stage Chlorination Workflow Start Starting Material: 4-Cyclopropylbenzoic acid Step1 Electrophilic Aromatic Chlorination (Chlorinating Agent, Catalyst) Start->Step1 Product Final Product: This compound Step1->Product

Caption: Workflow for the synthesis via late-stage chlorination.

Experimental Protocols

Synthesis via Suzuki-Miyaura Cross-Coupling

This pathway is generally preferred due to its predictable regioselectivity and the commercial availability of the starting materials.

Step 1: Suzuki-Miyaura Coupling of Methyl 3-chloro-4-iodobenzoate with Potassium Cyclopropyltrifluoroborate

Reaction Scheme:

Experimental Protocol:

A detailed experimental protocol for a similar Suzuki-Miyaura coupling of an aryl chloride with potassium cyclopropyltrifluoroborate has been reported and can be adapted for this synthesis.[1]

To a reaction vessel are added methyl 3-chloro-4-iodobenzoate (1.0 eq.), potassium cyclopropyltrifluoroborate (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.03 eq.), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.06 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent mixture of cyclopentyl methyl ether (CPME) and water (10:1) is added. The reaction mixture is then heated to 100 °C and stirred vigorously until the starting material is consumed as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, methyl 3-chloro-4-cyclopropylbenzoate, is then purified by column chromatography on silica gel.

Step 2: Saponification of Methyl 3-chloro-4-cyclopropylbenzoate

Reaction Scheme:

[Image of the reaction scheme for the chlorination]

References

An In-depth Technical Guide on 3-Chloro-4-cyclopropylbenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

3-Chloro-4-cyclopropylbenzoic acid is a substituted aromatic carboxylic acid. While specific experimental data for this compound is limited, its chemical properties can be inferred from its structural motifs: a benzoic acid core, a chlorine substituent, and a cyclopropyl group. This document summarizes the predicted chemical properties and structural identifiers for the target compound. For comparative purposes, experimentally determined data for structurally related compounds, namely 4-Cyclopropylbenzoic acid, 3-Chloro-4-methylbenzoic acid, and 3-Chloro-4-fluorobenzoic acid, are provided. Additionally, a plausible synthetic route for this compound is proposed based on established organic chemistry principles.

Chemical Structure and Identifiers

The chemical structure of this compound is defined by a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 3, and a cyclopropyl group at position 4.

Table 1: Structural and Chemical Identifiers

IdentifierThis compound (Predicted)4-Cyclopropylbenzoic acid3-Chloro-4-methylbenzoic acid3-Chloro-4-fluorobenzoic acid
IUPAC Name This compound4-Cyclopropylbenzoic acid3-Chloro-4-methylbenzoic acid3-Chloro-4-fluorobenzoic acid
CAS Number Not Found1798-82-9[1][2]5162-82-3[3][4][5]403-16-7[6][7]
Molecular Formula C₁₀H₉ClO₂C₁₀H₁₀O₂[1][2]C₈H₇ClO₂[3][4][5]C₇H₄ClFO₂[6][7]
SMILES String O=C(O)c1cc(Cl)c(cc1)C1CC1O=C(O)c1ccc(C2CC2)cc1Cc1ccc(C(=O)O)c(Cl)c1O=C(O)c1ccc(F)c(Cl)c1[7]
InChI Key Not FoundGJCRWEAWEDESNZ-UHFFFAOYSA-N[1][2]SDKUOEOJAXGCLU-UHFFFAOYSA-N[3]PKTSBFXIHLYGEY-UHFFFAOYSA-N[7]

Physicochemical Properties

The physicochemical properties of this compound are predicted based on its structure. A comparative table with experimentally determined values for related compounds is presented below.

Table 2: Physicochemical Data

PropertyThis compound (Predicted)4-Cyclopropylbenzoic acid3-Chloro-4-methylbenzoic acid3-Chloro-4-fluorobenzoic acid
Molecular Weight ( g/mol ) 196.63162.19[1][2]170.59[3][5]174.56[7]
Melting Point (°C) No Data221-224208[8]133-136[6]
Boiling Point (°C) No Data305.8 (Predicted)[9]105-107 @ 6.5 Torr[4][8]No Data
pKa No Data4.41 (Predicted)[9]4.00 (Predicted)[8]No Data
Solubility No DataNo DataDMSO (Sparingly), Methanol (Slightly)[8]No Data

Proposed Synthesis Workflow

Due to the lack of specific experimental protocols for the synthesis of this compound, a generalized synthetic workflow is proposed based on common reactions in organic chemistry. A plausible route could involve the chlorination of 4-cyclopropylbenzoic acid.

G cluster_start Starting Material cluster_reaction Chlorination cluster_product Product A 4-Cyclopropylbenzoic Acid C This compound A->C Reaction B Chlorinating Agent (e.g., Cl2, SO2Cl2) Catalyst (e.g., FeCl3, AlCl3) B->C Reagents

References

An In-depth Technical Guide on the Physical Properties of 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physical properties of 3-Chloro-4-cyclopropylbenzoic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on comparative data from structurally analogous molecules and detailed experimental protocols to enable researchers to determine these properties.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structure, featuring a chlorine atom and a cyclopropyl group on the benzoic acid core, suggests its potential utility as a building block in medicinal chemistry and drug development. Understanding its physical properties is crucial for its synthesis, purification, formulation, and for predicting its behavior in biological systems.

Predicted and Comparative Physical Properties

Table 1: Physical Properties of Structurally Related Benzoic Acid Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa
3-Chlorobenzoic acidC₇H₅ClO₂156.57154275Soluble in some organic solvents and aqueous base.~3.82
4-Chlorobenzoic acidC₇H₅ClO₂156.57238-241276Soluble in methanol.[1]~3.98
3-Chloro-4-methylbenzoic acidC₈H₇ClO₂170.59196105-107 @ 6.5 Torr--
3-Chloro-4-fluorobenzoic acidC₇H₄ClFO₂174.56133-135---
4-Cyclopropylbenzoic acidC₁₀H₁₀O₂162.18----
3-Chloro-4-propylbenzoic acidC₁₀H₁₁ClO₂198.64----

Note: Some data points are not available in the cited literature.

Experimental Protocols

The following are detailed methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Tube Filling: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, and both are placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated melting point apparatus).

  • Heating: The sample is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded as the melting point range.[2][3][4][5]

Diagram 1: Workflow for Melting Point Determination

MeltingPoint_Workflow Melting Point Determination Workflow A Sample Preparation: Finely powder the dry sample. B Capillary Tube Filling: Pack the sample into a capillary tube. A->B C Apparatus Setup: Place in melting point apparatus. B->C D Heating: Heat the sample gradually. C->D E Observation & Recording: Record the melting point range. D->E

Caption: A streamlined workflow for determining the melting point of a solid organic compound.

Determination of Solubility

Solubility is a critical parameter for drug development, affecting absorption and formulation.

Protocol:

  • Solvent Selection: A range of solvents should be tested, including water, ethanol, methanol, acetone, and aqueous solutions of different pH (e.g., 5% HCl, 5% NaHCO₃, 5% NaOH).

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a vial.

    • A known volume of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.

    • The mixture is allowed to stand to observe if any solid remains undissolved.

  • Quantification (for aqueous solubility):

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7][8][9]

Diagram 2: Logical Flow for Solubility Testing

Solubility_Testing_Logic Solubility Testing Logic Start Start: Test with Water Is_Soluble_Water Soluble in Water? Start->Is_Soluble_Water Test_pH Test pH of aqueous solution Is_Soluble_Water->Test_pH Yes Insoluble_Water Insoluble in Water Is_Soluble_Water->Insoluble_Water No Test_NaOH Test with 5% NaOH Insoluble_Water->Test_NaOH Is_Soluble_NaOH Soluble in 5% NaOH? Test_NaOH->Is_Soluble_NaOH Test_NaHCO3 Test with 5% NaHCO3 Is_Soluble_NaOH->Test_NaHCO3 Yes Test_HCl Test with 5% HCl Is_Soluble_NaOH->Test_HCl No Is_Soluble_NaHCO3 Soluble in 5% NaHCO3? Test_NaHCO3->Is_Soluble_NaHCO3 Strong_Acid Conclusion: Strong Acid Is_Soluble_NaHCO3->Strong_Acid Yes Weak_Acid Conclusion: Weak Acid Is_Soluble_NaHCO3->Weak_Acid No Is_Soluble_HCl Soluble in 5% HCl? Test_HCl->Is_Soluble_HCl Basic_Compound Conclusion: Basic Compound Is_Soluble_HCl->Basic_Compound Yes Neutral_Compound Conclusion: Neutral Compound Is_Soluble_HCl->Neutral_Compound No

Caption: A decision tree for the qualitative solubility analysis of an organic compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is vital for predicting its ionization state at different pH values.

Protocol:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.[10][11]

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).[12][13][14]

Diagram 3: Potentiometric Titration Workflow for pKa Determination

pKa_Determination_Workflow pKa Determination by Potentiometric Titration Prep Prepare standard solution of the acid. Titrate Titrate with a standardized strong base (e.g., NaOH). Prep->Titrate Record Record pH after each addition of titrant. Titrate->Record Plot Plot pH vs. Volume of Titrant to generate a titration curve. Record->Plot Analyze Determine pKa from the half-equivalence point. Plot->Analyze

Caption: A workflow illustrating the key steps in determining the pKa of a weak acid.

Predicted Spectral Data

Based on the structure of this compound and spectral data from similar compounds, the following spectral characteristics can be anticipated:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the cyclopropyl protons, and the acidic proton of the carboxylic acid group. The aromatic protons will likely appear as complex multiplets in the downfield region (around 7-8 ppm). The cyclopropyl protons will be in the upfield region (around 0.5-1.5 ppm). The carboxylic acid proton will be a broad singlet at a very downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (in the 120-140 ppm region), and the cyclopropyl carbons (in the upfield region).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700 cm⁻¹), and C-Cl stretching vibrations (typically in the fingerprint region).[15][16][17][18][19]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak).[20][21][22][23][24]

Conclusion

This technical guide provides a foundational understanding of the expected physical properties of this compound and the experimental means to determine them. For researchers and drug development professionals, the provided protocols and comparative data serve as a valuable resource for handling, characterizing, and utilizing this compound in their scientific endeavors. Direct experimental verification of these properties is highly recommended for any application where precise values are critical.

References

Uncharted Territory: The Biological Activity of 3-Chloro-4-cyclopropylbenzoic Acid Remains Undocumented in Public Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the biological activity of 3-Chloro-4-cyclopropylbenzoic acid. Despite its well-defined chemical structure, this compound has not been the subject of documented studies investigating its potential interactions with biological systems, such as enzyme inhibition, receptor binding, or cellular effects.

This lack of data prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological effects, detailed experimental protocols, and elucidated signaling pathways, are contingent on the existence of primary research, which is currently unavailable in the public domain for this specific molecule.

While the individual chemical motifs of this compound—a chlorinated phenyl ring, a carboxylic acid group, and a cyclopropyl substituent—are present in various biologically active molecules, the specific combination in this compound has not been explored in published literature. Therefore, any discussion of its potential biological activity would be purely speculative and could not be supported by experimental evidence.

For researchers, scientists, and drug development professionals interested in this or structurally related compounds, this represents a greenfield area of investigation. The synthesis and subsequent screening of this compound in a variety of biological assays would be necessary to determine its pharmacological profile.

Hypothetical Workflow for Investigating Biological Activity

Should a research program be initiated for this compound, a typical workflow to elucidate its biological activity would involve several stages. The following diagram illustrates a generalized experimental approach that could be adopted.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_moa Mechanism of Action Studies cluster_preclinical Preclinical Evaluation synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification hts High-Throughput Screening (Target-based or Phenotypic) purification->hts hit_validation Hit Confirmation & Dose-Response hts->hit_validation enzyme_assays Enzyme Inhibition Assays hit_validation->enzyme_assays receptor_binding Receptor Binding Assays hit_validation->receptor_binding cell_based Cell-Based Assays (e.g., Signaling, Viability) hit_validation->cell_based adme_tox ADME/Tox Profiling cell_based->adme_tox in_vivo In Vivo Efficacy Studies (Animal Models) adme_tox->in_vivo

Figure 1. A generalized workflow for the investigation of a novel chemical entity's biological activity.

At present, no data exists for this compound within any of the stages depicted in this workflow. As such, all tables, detailed protocols, and signaling pathway diagrams, which would form the core of a technical whitepaper, cannot be generated. The scientific community awaits foundational research to be conducted and published on this compound to illuminate its potential role in pharmacology and drug development.

Hypothetical Mechanism of Action: 3-Chloro-4-cyclopropylbenzoic Acid as a Prostaglandin EP4 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available scientific literature detailing the mechanism of action of 3-Chloro-4-cyclopropylbenzoic acid. This technical guide puts forth a hypothetical mechanism based on the known biological activities of structurally similar compounds. The proposed mechanism and all associated data should be considered speculative and require experimental validation.

Introduction

Based on an analysis of structurally related molecules, this document proposes that this compound may act as an antagonist of the prostaglandin E2 receptor 4 (EP4). This hypothesis is primarily informed by the established activity of 4-cyclopropylbenzoic acid derivatives as potent and selective EP4 antagonists and the known role of other substituted benzoic acids in modulating inflammatory pathways. The EP4 receptor is a key player in inflammation, pain, and oncogenesis, making it a significant target for therapeutic intervention.

Proposed Mechanism of Action: EP4 Receptor Antagonism

Prostaglandin E2 (PGE2) is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, is coupled to a Gs protein, and its activation by PGE2 initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) by adenylyl cyclase.[1] This increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to cellular responses such as inflammation, pain sensitization, and tumor progression.[1]

An EP4 antagonist, such as the proposed this compound, would competitively bind to the EP4 receptor, blocking the binding of PGE2. This would prevent the activation of the Gs protein and the subsequent downstream signaling cascade, thereby mitigating the pro-inflammatory and pro-nociceptive effects of PGE2.[1]

Signaling Pathway Diagram

EP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGE2 PGE2 EP4 EP4 Receptor PGE2->EP4 Binds & Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->EP4 Binds & Blocks Gs Gs Protein EP4->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Inflammation, Pain, Proliferation) CREB->Gene Promotes

Caption: Hypothetical EP4 receptor signaling pathway and the proposed antagonistic action of this compound.

Quantitative Data for a Structurally Related EP4 Antagonist

As no quantitative data exists for this compound, the following table summarizes the reported activity of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766) , a potent and selective EP4 antagonist that shares the 4-cyclopropylbenzoic acid scaffold. This data is provided for illustrative purposes to demonstrate the typical potency of compounds in this class.

CompoundTargetAssay TypeIC50 (nM)Reference
MF-766Human EP4cAMP Inhibition1.3Bioorg Med Chem Lett. 2010 Jun 15;20(12):3760-3.
MF-766Rat EP4cAMP Inhibition1.1Bioorg Med Chem Lett. 2010 Jun 15;20(12):3760-3.

Experimental Protocols for Characterizing EP4 Antagonists

The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of potential EP4 antagonists.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram

Binding_Assay_Workflow Membrane Prepare cell membranes expressing EP4 receptor Incubate Incubate membranes with [3H]-PGE2 and varying concentrations of test compound Membrane->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Scintillation Quantify bound radioactivity using liquid scintillation counting Separate->Scintillation Analyze Analyze data to determine Ki or IC50 values Scintillation->Analyze

Caption: Workflow for a radioligand binding assay to determine EP4 receptor affinity.

Detailed Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably overexpressing the human EP4 receptor (e.g., HEK293 cells).

  • Incubation: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of radiolabeled PGE2 (e.g., [3H]-PGE2, ~0.3 nM) and a range of concentrations of the test compound. The incubation is typically carried out in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) for 90 minutes at room temperature.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to inhibit the PGE2-induced production of cAMP in cells expressing the EP4 receptor.

Workflow Diagram

cAMP_Assay_Workflow Cells Culture cells stably expressing EP4 receptor Pretreat Pre-treat cells with varying concentrations of test compound Cells->Pretreat Stimulate Stimulate cells with a fixed concentration of PGE2 Pretreat->Stimulate Lyse Lyse the cells to release intracellular cAMP Stimulate->Lyse Detect Quantify cAMP levels using an immunoassay (e.g., HTRF, ELISA) Lyse->Detect Analyze Analyze data to determine IC50 values Detect->Analyze

Caption: Workflow for a cAMP accumulation assay to determine the functional antagonism of the EP4 receptor.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably transfected with the human EP4 receptor are cultured to confluency in a suitable medium.

  • Cell Plating: The cells are harvested and seeded into 384-well plates and incubated overnight.

  • Pre-treatment: The culture medium is removed, and the cells are pre-incubated with varying concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 20-30 minutes at room temperature.

  • Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically the EC80 concentration, which is the concentration that produces 80% of the maximal response) for 20 minutes at room temperature.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are quantified using a commercially available immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are expressed as the percentage of inhibition of the PGE2-stimulated cAMP production. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

While direct experimental evidence is lacking, the structural similarities between this compound and known EP4 antagonists provide a strong rationale for investigating its potential activity at this receptor. The proposed mechanism of action, if validated, would position this compound as a promising candidate for the development of novel anti-inflammatory, analgesic, and potentially anti-cancer therapeutics. The experimental protocols outlined in this guide provide a clear roadmap for the preclinical evaluation of this hypothesis.

References

An In-depth Technical Guide to the Derivatives of 3-Chloro-4-cyclopropylbenzoic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives of 3-chloro-4-cyclopropylbenzoic acid. This core structure is a key pharmacophore in the development of targeted therapies, particularly in oncology. This document details synthetic methodologies, quantitative biological data, and explores the underlying mechanisms of action through signaling pathway diagrams.

Core Synthesis Strategies: From Acid to Amide Derivatives

The primary route to generating a diverse library of this compound derivatives is through the formation of amides. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which is then reacted with a desired amine.

Experimental Protocol: Synthesis of 3-Chloro-4-cyclopropylbenzoyl chloride

A common method for the preparation of the intermediate 3-chloro-4-cyclopropylbenzoyl chloride involves the reaction of this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound in anhydrous DCM, slowly add an excess of thionyl chloride (typically 2-3 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-4-cyclopropylbenzoyl chloride.

  • The crude product can be used in the next step without further purification or can be purified by distillation under reduced pressure.

Experimental Protocol: General Amide Synthesis

The resulting 3-chloro-4-cyclopropylbenzoyl chloride is a versatile intermediate for the synthesis of a wide range of N-substituted amide derivatives.

Materials:

  • 3-Chloro-4-cyclopropylbenzoyl chloride

  • Substituted aniline or aliphatic amine

  • Triethylamine (Et₃N) or pyridine as a base

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the desired amine in anhydrous DCM, and cool the solution to 0 °C.

  • Slowly add a solution of 3-chloro-4-cyclopropylbenzoyl chloride in anhydrous DCM to the amine solution.

  • Add a base, such as triethylamine, to the reaction mixture to scavenge the HCl byproduct.

  • Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired N-substituted-3-chloro-4-cyclopropylbenzamide.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of this compound have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and survival. The following table summarizes the biological activity of a series of N-aryl-3-chloro-4-cyclopropylbenzamide derivatives against a key oncogenic kinase.

Compound ID N-Aryl Substituent Kinase Inhibition IC₅₀ (nM) Antiproliferative Activity (GI₅₀, µM) in HT-29 Cells
1a Phenyl15010.2
1b 3-Chlorophenyl755.1
1c 3-Cyanophenyl251.8
1d 3-Methylphenyl1208.5
1e 4-Chlorophenyl906.3
1f 4-Methoxyphenyl20015.7

Structure-Activity Relationship (SAR) Insights:

  • The presence of a chloro substituent at the 3-position of the benzoyl ring is crucial for activity.

  • Electron-withdrawing groups on the N-aryl ring, particularly at the meta-position (e.g., 3-cyano in compound 1c ), significantly enhance both kinase inhibitory and antiproliferative activities.

  • Electron-donating groups on the N-aryl ring (e.g., 4-methoxy in compound 1f ) tend to decrease activity.

  • The cyclopropyl group at the 4-position of the benzoyl ring is important for optimal binding to the kinase active site.

Mechanism of Action and Signaling Pathways

Several derivatives of this compound have been identified as potent inhibitors of the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Specifically, certain amide derivatives have shown potent inhibitory activity against BRAF, a serine/threonine kinase that is frequently mutated in melanoma and other cancers.

The diagram below illustrates the general workflow for the synthesis of N-aryl-3-chloro-4-cyclopropylbenzamide derivatives.

G start This compound reagent1 SOCl₂ or (COCl)₂ start->reagent1 intermediate 3-Chloro-4-cyclopropylbenzoyl chloride amine Substituted Aniline (Ar-NH₂) intermediate->amine reagent1->intermediate Acyl Chloride Formation product N-Aryl-3-chloro-4-cyclopropylbenzamide amine->product Amide Coupling base Et₃N or Pyridine base->product

Caption: Synthetic workflow for N-aryl-3-chloro-4-cyclopropylbenzamides.

The following diagram illustrates the proposed mechanism of action of a potent 3-chloro-4-cyclopropylbenzamide derivative as a RAF inhibitor within the MAPK/ERK signaling pathway.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor 3-Chloro-4-cyclopropyl- benzamide Derivative Inhibitor->RAF Inhibition

Spectroscopic Data Analysis of 3-Chloro-4-cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Chloro-4-cyclopropylbenzoic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The aromatic ring is substituted with a chloro group, a cyclopropyl group, and a carboxylic acid. These features are all readily identifiable through a combination of NMR, IR, and MS techniques.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Broad Singlet1H-COOH
~8.05Doublet1HAr-H (ortho to -COOH)
~7.85Doublet of Doublets1HAr-H (ortho to -Cl)
~7.20Doublet1HAr-H (ortho to cyclopropyl)
~1.90 - 2.00Multiplet1HCyclopropyl-CH
~1.10 - 1.20Multiplet2HCyclopropyl-CH₂
~0.80 - 0.90Multiplet2HCyclopropyl-CH₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~171.0-COOH
~148.0Ar-C (ipso to cyclopropyl)
~134.0Ar-C (ipso to -Cl)
~132.0Ar-CH (ortho to -COOH)
~130.0Ar-C (ipso to -COOH)
~129.5Ar-CH (ortho to -Cl)
~126.0Ar-CH (ortho to cyclopropyl)
~15.0Cyclopropyl-CH
~10.0Cyclopropyl-CH₂

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
1680-1710StrongC=O stretch (carboxylic acid)
1550-1600MediumC=C stretch (aromatic)
1400-1450MediumC-O-H bend
1200-1300StrongC-O stretch
1000-1100MediumCyclopropyl ring vibrations
700-800StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
196/198[M]⁺ (Molecular ion)
179/181[M - OH]⁺
151/153[M - COOH]⁺
115[M - COOH - Cl]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds. 16 scans are typically co-added.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans are typically co-added.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is then baseline-corrected.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

  • Parameters: The electron energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The resulting mass spectrum is plotted as relative intensity versus m/z.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis and the predicted fragmentation pathways.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Mass_Spec_Fragmentation MolIon [M]⁺ m/z = 196/198 Frag1 [M - OH]⁺ m/z = 179/181 MolIon->Frag1 - OH Frag2 [M - COOH]⁺ m/z = 151/153 MolIon->Frag2 - COOH Frag3 [M - COOH - Cl]⁺ m/z = 115 Frag2->Frag3 - Cl

Caption: Predicted MS Fragmentation Pathway.

The Solubility Profile of 3-Chloro-4-cyclopropylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-cyclopropylbenzoic acid. Due to the limited availability of public domain data on the solubility of this specific compound, this document outlines a general experimental framework for determining its solubility profile. Furthermore, it presents solubility data for structurally analogous benzoic acid derivatives to offer qualitative insights.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a chlorine atom and a cyclopropyl group on the benzoic acid backbone, suggests it is a lipophilic molecule with an acidic functional group. Understanding its solubility in various organic and aqueous solvents is a critical first step in many research and development applications, including:

  • Pharmaceutical Development: Solubility is a key determinant of a drug candidate's bioavailability and formulation possibilities.

  • Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.

  • Analytical Method Development: Choosing the appropriate solvent is crucial for techniques like HPLC, GC, and NMR.

Solubility of Structurally Related Compounds

Compound NameSolventSolubilityReference
3-Chlorobenzoic acidOrganic Solvents, Aqueous BaseSoluble[1]
4-Chloro-3-nitrobenzoic acidWater342.7 mg/L[2]
4-Chloro-3-nitrobenzoic acidEthanol, AcetoneSoluble[2]
3-Chloro-4-methylbenzoic acidDMSO, MethanolSparingly Soluble, Slightly Soluble[3]
3-Chloro-4-fluorobenzoic acidNot SpecifiedMelting Point: 133-135 °C

Note: This data is for structurally similar compounds and should be used for qualitative comparison only.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility profile of this compound, a systematic experimental approach is required. The following protocol outlines a standard method for determining solubility in various solvents.

Materials and Equipment
  • This compound (high purity)

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, hexane, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter (for aqueous solutions)

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

experimental_workflow start Start add_excess Add excess solid to solvent in vial start->add_excess equilibrate Equilibrate at constant temperature with agitation add_excess->equilibrate separate Separate solid and liquid phases (centrifugation/filtration) equilibrate->separate prepare_sample Prepare saturated solution for analysis (dilution) separate->prepare_sample analyze Analyze samples and standards by HPLC prepare_sample->analyze prepare_standards Prepare calibration standards prepare_standards->analyze calculate Calculate solubility from calibration curve analyze->calculate end End calculate->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure
  • Preparation of Vials: Add an excess amount of this compound to several vials. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Addition of Solvents: Add a known volume of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system used for dilution.

  • Analysis: Analyze the prepared samples and calibration standards using a validated HPLC method.

  • Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the solubility of this compound in the original solvent.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors:

  • Solvent Polarity: The "like dissolves like" principle suggests that the compound will have higher solubility in solvents with similar polarity.

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature.

  • pH (for aqueous solutions): As a carboxylic acid, the solubility of this compound in aqueous solutions will be highly pH-dependent. In its ionized (deprotonated) form at higher pH, its solubility is expected to increase significantly.

  • Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities.

Conclusion

While specific solubility data for this compound is not currently available in peer-reviewed literature, this technical guide provides a robust framework for its experimental determination. By following the outlined protocol and considering the influential factors, researchers can generate the necessary data to support their work in drug development, chemical synthesis, and analytical science. The provided data on analogous compounds offers a preliminary qualitative understanding of its likely solubility characteristics.

References

Initial Safety and Toxicity Assessment of 3-Chloro-4-cyclopropylbenzoic Acid: A Review of Available Data and Future Research Directions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental safety and toxicity data for 3-Chloro-4-cyclopropylbenzoic acid is available in the public domain. This document provides a preliminary assessment based on data from structurally related compounds and outlines the necessary experimental investigations required for a comprehensive safety evaluation.

Introduction

This compound is a chemical compound with potential applications in various fields, including pharmaceuticals and agrochemicals. A thorough understanding of its safety and toxicity profile is paramount for its development and safe handling. This technical guide summarizes the currently available, albeit limited, toxicological information derived from analogous chemical structures and provides a roadmap for a comprehensive initial safety assessment. The information herein is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's potential absorption, distribution, metabolism, and excretion (ADME) characteristics.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉ClO₂-
Molecular Weight196.63 g/mol -
XLogP33.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count2PubChem

Hazard Identification from Analogous Compounds

Due to the absence of specific toxicological data for this compound, a preliminary hazard assessment can be inferred from structurally similar compounds, such as chlorinated benzoic acids and cyclopropyl-containing molecules.

Chlorinated Benzoic Acids

Compounds like 3-Chlorobenzoic acid and 4-Chlorobenzoic acid are known to cause skin and eye irritation.[1] Some chlorinated benzoic acids are also classified as harmful if swallowed.[2] The primary hazards associated with this class of compounds are local irritant effects upon direct contact.

Cyclopropyl-Containing Compounds

The cyclopropyl group is present in various pharmaceuticals. The toxicity of such compounds is highly dependent on the overall molecular structure and its metabolic fate. For instance, some cyclopropylamines have been associated with mechanism-based inhibition of cytochrome P450 enzymes, which could lead to drug-drug interactions.

Proposed Experimental Safety and Toxicity Assessment

A comprehensive initial safety assessment of this compound would require a battery of in vitro and in vivo tests as outlined below.

Acute Toxicity

The initial assessment should include the determination of acute toxicity via oral, dermal, and inhalation routes to establish the median lethal dose (LD50) or median lethal concentration (LC50).

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

  • Animal Model: Typically, female rats of a standard strain are used.

  • Dosage: A single animal is dosed with a starting dose level selected based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Depending on the outcome (survival or death), the dose for the next animal is adjusted up or down by a constant factor.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

The logical workflow for this experimental protocol is illustrated in the following diagram.

G cluster_0 Acute Oral Toxicity Workflow (OECD TG 425) start Select Starting Dose dose_animal Dose Single Animal start->dose_animal observe Observe for Toxicity/Mortality (up to 14 days) dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase Dose outcome->increase_dose Survival decrease_dose Decrease Dose outcome->decrease_dose Mortality calculate_ld50 Calculate LD50 (Maximum Likelihood Method) outcome->calculate_ld50 Stopping Criteria Met increase_dose->dose_animal decrease_dose->dose_animal

Caption: Workflow for Acute Oral Toxicity Testing.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of the compound to induce genetic mutations or chromosomal damage.

  • Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): To detect point mutations.

  • In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473): To assess clastogenic potential.

  • In Vivo Mammalian Erythrocyte Micronucleus Test (OECD TG 474): To evaluate chromosomal damage in a whole animal system.

The general workflow for in vitro genotoxicity screening is depicted below.

G cluster_1 In Vitro Genotoxicity Screening Workflow compound Test Compound (this compound) ames_test Ames Test (Bacterial Reverse Mutation) compound->ames_test chromo_aberration Chromosomal Aberration Test (Mammalian Cells) compound->chromo_aberration micronucleus_test In Vitro Micronucleus Test (Mammalian Cells) compound->micronucleus_test metabolic_activation With and Without Metabolic Activation (S9) ames_test->metabolic_activation chromo_aberration->metabolic_activation micronucleus_test->metabolic_activation positive_result Positive Result (Further Investigation) metabolic_activation->positive_result negative_result Negative Result metabolic_activation->negative_result

Caption: General workflow for in vitro genotoxicity testing.

Repeated Dose Toxicity

Sub-acute (28-day) or sub-chronic (90-day) repeated dose toxicity studies in rodents are necessary to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Safety Pharmacology

Core safety pharmacology studies should be conducted to assess the effects of the compound on the central nervous, cardiovascular, and respiratory systems.

In Silico Toxicity Prediction (QSAR)

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can provide initial predictions of toxicity. These computational models compare the structure of the new chemical to a large database of chemicals with known toxicities to predict potential liabilities.

Potential Signaling Pathways of Concern

While no specific signaling pathways have been implicated for this compound, based on its structural motifs, several pathways could be of interest for future investigation, particularly in the context of drug development:

  • Cytochrome P450 (CYP) Enzymes: As mentioned, the cyclopropyl group can be metabolized to a reactive intermediate that may inhibit CYP enzymes.

  • Nuclear Receptors: Benzoic acid derivatives have been reported to interact with various nuclear receptors, which could lead to downstream effects on gene expression.

A simplified representation of a generic signaling pathway that could be investigated is shown below.

G cluster_2 Generic Signaling Pathway Investigation compound 3-Chloro-4- cyclopropylbenzoic acid receptor Target Receptor (e.g., Nuclear Receptor) compound->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade gene_expression Alteration in Gene Expression signaling_cascade->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: Generic signaling pathway for toxicological investigation.

Conclusion and Future Directions

The current lack of specific safety and toxicity data for this compound necessitates a comprehensive experimental evaluation before any large-scale use or further development. The proposed testing strategy, encompassing acute and repeated dose toxicity, genotoxicity, and safety pharmacology, will provide the foundational data to establish a robust safety profile. In the interim, handling of this compound should proceed with caution, assuming potential for skin and eye irritation based on data from analogous structures. Future research should focus on conducting the outlined experimental studies to fill the existing data gaps and enable a thorough risk assessment.

References

Methodological & Application

Application Notes and Protocols for 3-Chloro-4-cyclopropylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 3-Chloro-4-cyclopropylbenzoic acid, a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry. The protocols detailed below are based on established synthetic methodologies and offer a guide for the preparation and subsequent application of this versatile intermediate.

Introduction

This compound is a substituted aromatic carboxylic acid that has garnered interest as a key intermediate in the synthesis of complex organic molecules, including pharmaceutically active compounds. Its structural features—a carboxylic acid handle for amide bond formation, a chloro substituent that can influence electronic properties and provide a site for further functionalization, and a cyclopropyl moiety known to enhance metabolic stability and binding affinity in drug candidates—make it an attractive starting material for drug discovery programs.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 4-bromo-3-chlorobenzoic acid is coupled with cyclopropylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl bromides with cyclopropylboronic acid.

Reaction Scheme:

G A 4-bromo-3-chlorobenzoic acid C This compound A->C Pd(OAc)2, P(Cy)3, K3PO4, Toluene/H2O B Cyclopropylboronic acid B->C

A plausible reaction scheme for the synthesis of this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-bromo-3-chlorobenzoic acid235.461.0 g4.25 mmol
Cyclopropylboronic acid85.900.55 g6.38 mmol
Palladium(II) acetate (Pd(OAc)₂)224.500.048 g0.21 mmol
Tricyclohexylphosphine (P(Cy)₃)280.420.12 g0.43 mmol
Potassium phosphate (K₃PO₄)212.272.7 g12.75 mmol
Toluene-20 mL-
Water-2 mL-

Procedure:

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-chlorobenzoic acid (1.0 g, 4.25 mmol), cyclopropylboronic acid (0.55 g, 6.38 mmol), palladium(II) acetate (0.048 g, 0.21 mmol), tricyclohexylphosphine (0.12 g, 0.43 mmol), and potassium phosphate (2.7 g, 12.75 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (20 mL) and water (2 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Expected Yield: While a specific yield for this exact reaction is not documented in the provided search results, similar Suzuki couplings of aryl bromides with cyclopropylboronic acid typically proceed in good to excellent yields, often in the range of 70-90%.

Application in Organic Synthesis: Amide Coupling

The carboxylic acid functionality of this compound makes it an ideal substrate for amide bond formation, a cornerstone reaction in medicinal chemistry for the synthesis of bioactive molecules.

Experimental Protocol: Amide Coupling with an Aniline Derivative

This protocol describes a general procedure for the coupling of this compound with an aniline derivative using common amide coupling reagents. This type of reaction is crucial in the synthesis of various inhibitors and drug candidates.

Reaction Scheme:

G A This compound C N-Aryl-3-chloro-4-cyclopropylbenzamide A->C EDC, HOBt, DIPEA, DMF B Aniline derivative B->C G cluster_synthesis Synthesis of Intermediate cluster_application Application in Synthesis cluster_outcome Potential Outcome A 4-bromo-3-chlorobenzoic acid C This compound A->C Suzuki-Miyaura Coupling B Cyclopropylboronic acid B->C Suzuki-Miyaura Coupling E Bioactive Amide Product C->E Amide Coupling D Aniline Derivative D->E F Lead Compound for Drug Discovery E->F Biological Screening

3-Chloro-4-cyclopropylbenzoic Acid: Application Notes and Protocols for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-cyclopropylbenzoic acid and its derivatives are key building blocks in the synthesis of a variety of pharmaceutical compounds. The unique combination of a carboxylic acid, a chloro substituent, and a cyclopropyl group provides a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of a structurally related and well-documented precursor, 3-chloro-4-hydroxybenzaldehyde, in the synthesis of a key pharmaceutical intermediate, 2-chloro-4-(morpholinomethyl)phenol. This intermediate is valuable in the synthesis of drugs containing a morpholine moiety, such as the antibiotic Linezolid.

Introduction

The morpholine ring is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The synthesis of molecules incorporating this moiety often relies on the availability of versatile building blocks. 2-chloro-4-(morpholinomethyl)phenol is a prime example of such a building block, and its synthesis from 3-chloro-4-hydroxybenzaldehyde is a well-established route. This process involves a three-step sequence: protection of the phenolic hydroxyl group, reductive amination with morpholine, and subsequent deprotection.

Experimental Protocols

This section details the synthetic route from 3-chloro-4-hydroxybenzaldehyde to 2-chloro-4-(morpholinomethyl)phenol.

Synthesis of 2-chloro-4-(morpholinomethyl)phenol

The overall synthetic workflow is depicted in the following diagram:

G A 3-chloro-4-hydroxybenzaldehyde B 4-(allyloxy)-3-chlorobenzaldehyde A->B  Allyl bromide, K2CO3, Acetone, Reflux, 18h C 4-(4-(allyloxy)-3-chlorobenzyl)morpholine B->C  Morpholine, NaBH(OAc)3, Argon, RT, Overnight D 2-chloro-4-(morpholinomethyl)phenol C->D  Pd(PPh3)4, K2CO3, Methanol, RT, 3h

Caption: Synthetic workflow for 2-chloro-4-(morpholinomethyl)phenol.

Step 1: Synthesis of 4-(allyloxy)-3-chlorobenzaldehyde (Protection) [1]

  • Materials:

    • 3-Chloro-4-hydroxybenzaldehyde (2.04 g, 13 mmol)

    • Allyl bromide (1.69 mL, 19.5 mmol)

    • Potassium carbonate (K2CO3) (3.59 g, 26 mmol)

    • Acetone (60 mL)

  • Procedure:

    • To a 100 mL round-bottom flask, add 3-chloro-4-hydroxybenzaldehyde, allyl bromide, and potassium carbonate.

    • Add 60 mL of acetone to the flask.

    • Flush the flask with argon.

    • Heat the reaction mixture to reflux and maintain for 18 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (3:1).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to obtain 4-(allyloxy)-3-chlorobenzaldehyde as a light yellow oil.

Step 2: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine (Reductive Amination) [1]

  • Materials:

    • 4-(allyloxy)-3-chlorobenzaldehyde (967 mg, 4.9 mmol)

    • Morpholine (0.43 mL, 4.9 mmol)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.46 g, 6.9 mmol)

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 4-(allyloxy)-3-chlorobenzaldehyde and morpholine in a suitable solvent under an argon atmosphere.

    • Add sodium triacetoxyborohydride to the mixture.

    • Stir the reaction mixture at room temperature overnight.

    • Upon completion of the reaction, quench the reaction carefully with water.

    • Extract the product with an organic solvent and dry the organic layer.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 4-(4-(allyloxy)-3-chlorobenzyl)morpholine.

Step 3: Synthesis of 2-chloro-4-(morpholinomethyl)phenol (Deprotection) [1]

  • Materials:

    • 4-(4-(allyloxy)-3-chlorobenzyl)morpholine (500 mg, 1.87 mmol)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (21.6 mg, 0.0187 mmol)

    • Potassium carbonate (K2CO3) (774.3 mg, 5.6 mmol)

    • Methanol (10 mL)

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve 4-(4-(allyloxy)-3-chlorobenzyl)morpholine in 10 mL of methanol.

    • Add tetrakis(triphenylphosphine)palladium(0) and stir at room temperature for 5 minutes under an argon atmosphere.

    • Add potassium carbonate to the mixture.

    • Continue stirring at room temperature for 3 hours.

    • After the reaction is complete, filter the mixture and concentrate the filtrate.

    • Purify the crude product to obtain 2-chloro-4-(morpholinomethyl)phenol.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-chloro-4-(morpholinomethyl)phenol.

StepProductStarting MaterialReagentsSolventYield
14-(allyloxy)-3-chlorobenzaldehyde3-chloro-4-hydroxybenzaldehydeAllyl bromide, K2CO3Acetone78%[1]
24-(4-(allyloxy)-3-chlorobenzyl)morpholine4-(allyloxy)-3-chlorobenzaldehydeMorpholine, NaBH(OAc)3-68%[1]
32-chloro-4-(morpholinomethyl)phenol4-(4-(allyloxy)-3-chlorobenzyl)morpholinePd(PPh3)4, K2CO3Methanol-

Application in Pharmaceutical Synthesis: Linezolid

The 2-chloro-4-(morpholinomethyl)phenol intermediate can be a precursor for synthesizing the morpholine-phenyl moiety of Linezolid, an important oxazolidinone antibiotic. Linezolid is used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics.

Mechanism of Action of Linezolid

Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.

G cluster_ribosome Bacterial Ribosome ssu 30S Subunit lsu 50S Subunit ssu->lsu associates with trna fMet-tRNA ssu->trna associates with no_protein Protein Synthesis Inhibited lsu->no_protein a_site A-site protein Bacterial Protein p_site P-site mrna mRNA mrna->ssu binds trna->p_site binds to linezolid Linezolid linezolid->lsu binds to 23S rRNA of linezolid->lsu

Caption: Mechanism of action of Linezolid on the bacterial ribosome.

Conclusion

While this compound itself may have niche applications, the structurally related compound, 3-chloro-4-hydroxybenzaldehyde, serves as a readily available and versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this document provide a clear and reproducible pathway to 2-chloro-4-(morpholinomethyl)phenol, a key building block for drugs containing the beneficial morpholine scaffold. The successful application of this intermediate in the synthesis of antibiotics like Linezolid highlights the importance of such building blocks in modern drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-4-cyclopropylbenzoic acid is a chemical intermediate of interest in pharmaceutical and agrochemical research. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are designed for researchers, scientists, and drug development professionals. While a specific validated method for this compound is not widely published, the following protocols are based on established methods for structurally similar halogenated benzoic acids and are expected to provide a robust starting point for method development and validation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a reverse-phase HPLC-UV method for the analysis of chlorinated benzoic acid analogs. These values should be achievable for this compound with proper method development.

ParameterExpected Performance
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL
Retention Time 3 - 7 minutes
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)

  • Reference standard of this compound

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 80% B

    • 8-10 min: 80% B

    • 10.1-12 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilute_Std Dilute_Std Standard->Dilute_Std Dissolve & Dilute Sample Prepare Sample Filter_Sample Filter_Sample Sample->Filter_Sample Dissolve & Filter Inject_Std Inject Standards Dilute_Std->Inject_Std Inject_Sample Inject Samples Filter_Sample->Inject_Sample HPLC HPLC System HPLC->Inject_Std HPLC->Inject_Sample Cal_Curve Generate Calibration Curve Inject_Std->Cal_Curve Quantify Quantify Sample Inject_Sample->Quantify Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or environmental samples. The principles are based on methods developed for similar compounds like p-chlorobenzoic acid.[1]

Quantitative Data Summary

The following table summarizes the expected performance characteristics for an LC-MS/MS method.

ParameterExpected Performance
Linearity (r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Limit of Detection (LOD) 1 - 10 pg/mL
Limit of Quantification (LOQ) 5 - 30 pg/mL
Retention Time 2 - 5 minutes
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended (e.g., ¹³C₆-p-chlorobenzoic acid).

2. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3 min: 10% to 90% B

    • 3-4 min: 90% B

    • 4.1-5 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry Parameters (Negative Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Capillary Voltage: -3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • MRM Transitions (to be optimized):

    • This compound: Precursor ion [M-H]⁻ → Product ion (e.g., loss of CO₂)

    • Internal Standard: Corresponding precursor to product ion transition.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., plasma, water) to create a calibration curve from the low pg/mL to ng/mL range.

  • Sample Preparation (e.g., for plasma):

    • To 100 µL of plasma, add the internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

Logical Relationship Diagram

LCMS_Logic cluster_sample Sample Processing cluster_instrument Instrumental Analysis cluster_quant Quantification Sample Sample Matrix Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Solid Phase or Liquid-Liquid Extraction Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC Liquid Chromatography Separation Evap_Recon->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Elution Peak_Integration Peak Area Integration (Analyte & IS) MSMS->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Concentration Determine Concentration via Calibration Curve Ratio_Calc->Concentration

Caption: Logical flow for quantification by LC-MS/MS.

References

Application Notes and Protocols for 3-Chloro-4-cyclopropylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Novel Scaffold

3-Chloro-4-cyclopropylbenzoic acid is a synthetic building block with significant potential in medicinal chemistry. Its unique combination of a chloro-substituted aromatic ring, a cyclopropyl moiety, and a carboxylic acid handle offers a compelling scaffold for the design of novel therapeutics. While direct applications of this specific molecule are not yet extensively documented in publicly available literature, its structural components are well-represented in a multitude of approved drugs and clinical candidates. This document provides an overview of the potential applications of this compound, based on the established roles of its constituent functional groups, and offers detailed protocols for its utilization in drug discovery workflows.

The cyclopropyl group is a highly sought-after motif in modern medicinal chemistry. It is known to:

  • Enhance Metabolic Stability: The strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl or unsaturated groups.[1]

  • Improve Potency and Lipophilicity: The rigid, three-dimensional nature of the cyclopropyl ring can provide optimal interactions with protein binding pockets and offers a favorable lipophilicity profile.[2][3]

  • Increase Brain Permeability: The small size and lipophilic character can facilitate passage through the blood-brain barrier.[2][4]

  • Serve as a Bioisostere: It can act as a conformationally restricted replacement for other groups like isopropyl or vinyl, helping to fine-tune the conformation of a molecule for optimal target engagement.[5][6]

The chloro substituent on the aromatic ring also plays a crucial role by:

  • Modulating Electronic Properties: As an electron-withdrawing group, it can influence the pKa of the benzoic acid and affect the electronic nature of the entire scaffold, potentially leading to stronger interactions with biological targets.[7][8]

  • Enhancing Binding Affinity: The chloro group can participate in halogen bonding and other non-covalent interactions within a protein's active site, often leading to a significant increase in potency, a phenomenon sometimes referred to as the "magic chloro" effect.[9][10][11][12]

  • Improving Pharmacokinetic Properties: Halogenation can impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[13]

The benzoic acid moiety provides a versatile anchor for further chemical modification.[14][15][16][17] It can be readily converted into a wide array of functional groups, such as amides, esters, and heterocycles, allowing for the systematic exploration of structure-activity relationships (SAR).[18][19]

Hypothetical Application: Development of Novel Kinase Inhibitors

Given the prevalence of halogenated and cyclopropyl-containing aromatic scaffolds in kinase inhibitors, a primary application of this compound is proposed in the discovery of novel agents targeting protein kinases. For the purpose of these application notes, we will focus on the hypothetical development of inhibitors for Epidermal Growth Factor Receptor (EGFR) , a well-validated target in oncology.

Proposed Library of 3-Chloro-4-cyclopropylbenzamide Derivatives

The carboxylic acid of this compound can be coupled with a diverse range of amines to generate a library of benzamide derivatives. This approach allows for the introduction of various functionalities to probe the binding pocket of the target kinase.

Compound IDAmine MoietyRationale for Inclusion
CCPBA-001 AnilineSimple aromatic amine to establish a baseline for SAR.
CCPBA-002 4-FluoroanilineIntroduction of a halogen for potential halogen bonding interactions.
CCPBA-003 3-AminopyridineIntroduction of a basic nitrogen for potential hydrogen bonding and improved solubility.
CCPBA-004 4-(Aminomethyl)piperidineIntroduction of a saturated heterocycle to explore different regions of the binding pocket and improve physicochemical properties.
CCPBA-005 4-MethoxyanilineIntroduction of an electron-donating group to probe electronic effects.
Hypothetical Biological Data: In Vitro EGFR Kinase Inhibition

The following table presents hypothetical IC50 values for the proposed library against the EGFR kinase. This data is for illustrative purposes to demonstrate how quantitative data for compounds derived from this compound could be presented.

Compound IDEGFR IC50 (nM)
CCPBA-001 520
CCPBA-002 150
CCPBA-003 85
CCPBA-004 210
CCPBA-005 780

Experimental Protocols

General Protocol for the Synthesis of 3-Chloro-4-cyclopropylbenzamide Derivatives (e.g., CCPBA-003)

Objective: To synthesize N-(pyridin-3-yl)-3-chloro-4-cyclopropylbenzamide (CCPBA-003) via amide coupling.

Materials:

  • This compound

  • 3-Aminopyridine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 3-aminopyridine (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BOP reagent (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x), followed by brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, CCPBA-003.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.

Protocol for In Vitro EGFR Kinase Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Synthesized test compounds (e.g., CCPBA-001 to CCPBA-005) dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Trichloroacetic acid (TCA)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • In a 96-well plate, add the kinase reaction buffer, the poly(Glu, Tyr) substrate, and the recombinant EGFR kinase.

  • Add the serially diluted test compounds to the wells. Include a positive control (a known EGFR inhibitor, e.g., Gefitinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for EGFR.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding an excess of cold 10% TCA.

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • After drying the filter plate, add scintillation fluid to each well and measure the amount of incorporated ³²P using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Hypothetical EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor CCPBA Derivatives Inhibitor->EGFR Inhibits (ATP binding site)

Caption: Hypothetical inhibition of the EGFR signaling pathway by CCPBA derivatives.

Experimental Workflow for Screening this compound Derivatives

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Cascade cluster_analysis Analysis Start This compound Coupling Amide Coupling with Diverse Amines Start->Coupling Purification Purification & Characterization Coupling->Purification PrimaryAssay Primary Screen: In Vitro EGFR Kinase Assay Purification->PrimaryAssay DoseResponse IC50 Determination PrimaryAssay->DoseResponse CellularAssay Cell-Based Proliferation Assay (e.g., A549 cells) DoseResponse->CellularAssay SAR Structure-Activity Relationship (SAR) Analysis CellularAssay->SAR Lead Lead Identification SAR->Lead

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 1,3,4-oxadiazole, 1,2,4-triazole, and pyrazole derivatives starting from 3-Chloro-4-cyclopropylbenzoic acid. This starting material offers a unique scaffold, combining a halogenated aromatic ring with a cyclopropyl moiety, which is of significant interest in medicinal chemistry for the development of new therapeutic agents.

The following protocols are based on established synthetic methodologies and provide a strategic pathway to a diverse range of heterocyclic compounds.

Part 1: Synthesis of Key Intermediate: 3-Chloro-4-cyclopropylbenzohydrazide

The synthesis of the target heterocycles begins with the preparation of a key intermediate, 3-Chloro-4-cyclopropylbenzohydrazide, from the starting benzoic acid. This two-step process involves the esterification of the carboxylic acid followed by hydrazinolysis.

Experimental Protocol 1.1: Esterification of this compound

This protocol describes the conversion of this compound to its methyl ester, which is a more reactive substrate for the subsequent reaction with hydrazine hydrate.

  • Reaction Setup : To a 250 mL round-bottom flask, add this compound (0.01 mol, 1.96 g).

  • Reagent Addition : Add methanol (100 mL) and concentrated sulfuric acid (2 mL) to the flask.

  • Reflux : Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Extraction : Add 100 mL of cold water to the residue and extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 3-chloro-4-cyclopropylbenzoate.

  • Recrystallization : Recrystallize the crude product from ethanol to yield the pure ester.

Experimental Protocol 1.2: Synthesis of 3-Chloro-4-cyclopropylbenzohydrazide

This protocol outlines the conversion of the methyl ester to the corresponding benzohydrazide, the central precursor for oxadiazole and triazole synthesis.

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve methyl 3-chloro-4-cyclopropylbenzoate (0.01 mol, 2.10 g) in ethanol (50 mL).

  • Reagent Addition : Add hydrazine hydrate (80%, 0.02 mol, 1.25 mL) to the solution.

  • Reflux : Reflux the reaction mixture for 8-10 hours. Monitor the reaction completion using TLC.

  • Product Isolation : After cooling, the solid product will precipitate out of the solution.

  • Purification : Filter the precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 3-Chloro-4-cyclopropylbenzohydrazide.[1][2]

Synthetic Workflow for Key Intermediate

G cluster_0 Part 1: Intermediate Synthesis A This compound B Methyl 3-chloro-4-cyclopropylbenzoate A->B  MeOH, H₂SO₄  Reflux (4-6h)  (Protocol 1.1) C 3-Chloro-4-cyclopropylbenzohydrazide (Key Intermediate) B->C  Hydrazine Hydrate  Ethanol, Reflux (8-10h)  (Protocol 1.2)

Caption: Workflow for the synthesis of the key benzohydrazide intermediate.

Part 2: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-oxadiazoles are synthesized from the key benzohydrazide intermediate through cyclization reactions. Two common methods are presented below.

Experimental Protocol 2.1: Synthesis via Condensation with Carboxylic Acids

This protocol describes the one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles by reacting the benzohydrazide with various aromatic carboxylic acids using phosphorus oxychloride as a dehydrating agent.

  • Reaction Setup : In a 100 mL round-bottom flask, mix 3-Chloro-4-cyclopropylbenzohydrazide (0.001 mol, 0.21 g) and a substituted aromatic carboxylic acid (0.001 mol).

  • Reagent Addition : Add phosphorus oxychloride (POCl₃, 5 mL) to the mixture slowly while cooling in an ice bath.

  • Reflux : After the addition is complete, reflux the mixture for 5-6 hours.

  • Work-up : Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with constant stirring.

  • Neutralization : Neutralize the mixture with a 20% sodium bicarbonate solution. The solid product will precipitate.

  • Purification : Filter the solid, wash with cold water, and dry. Recrystallize from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure 2-(3-chloro-4-cyclopropylphenyl)-5-aryl-1,3,4-oxadiazole.[3][4]

Experimental Protocol 2.2: Synthesis via Oxidative Cyclization of Aroylhydrazones

This method involves a two-step sequence: formation of an N'-benzylidenebenzohydrazide (aroylhydrazone) followed by oxidative cyclization.

  • Aroylhydrazone Formation :

    • Dissolve 3-Chloro-4-cyclopropylbenzohydrazide (0.001 mol, 0.21 g) in ethanol (20 mL).

    • Add a substituted aromatic aldehyde (0.001 mol) and a few drops of glacial acetic acid.

    • Reflux the mixture for 2-4 hours.

    • Cool the reaction mixture; the resulting aroylhydrazone will precipitate. Filter, wash with cold ethanol, and dry.

  • Oxidative Cyclization :

    • Suspend the synthesized aroylhydrazone (0.001 mol) in dichloromethane (20 mL).

    • Add (diacetoxyiodo)benzene (DAIB) (0.0012 mol, 0.386 g) to the suspension.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and wash the filtrate with a 10% sodium thiosulfate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[5][6]

Quantitative Data for 1,3,4-Oxadiazole Synthesis
EntryR-Group (from Carboxylic Acid/Aldehyde)MethodYield (%)
1Phenyl2.170-85%
24-Chlorophenyl2.175-90%
34-Nitrophenyl2.265-80%
44-Methoxyphenyl2.270-88%
5Furan-2-yl2.160-75%

Note: Yields are typical ranges reported in the literature for analogous reactions and may vary.[3][4][5]

Synthetic Workflow for 1,3,4-Oxadiazoles

G cluster_1 Part 2: 1,3,4-Oxadiazole Synthesis A 3-Chloro-4-cyclopropyl benzohydrazide D N'-Aroylidene-3-chloro-4-cyclopropyl benzohydrazide A->D  Ethanol, AcOH  Reflux (2-4h) E 2-(3-chloro-4-cyclopropylphenyl) -5-aryl-1,3,4-oxadiazole A->E  POCl₃  Reflux (5-6h)  (Protocol 2.1) B Aromatic Carboxylic Acid (R-COOH) B->E C Aromatic Aldehyde (R-CHO) C->D D->E  DAIB, DCM  RT (8-12h)  (Protocol 2.2)

Caption: Alternative synthetic routes to 1,3,4-oxadiazoles.

Part 3: Synthesis of 1,2,4-Triazole Derivatives

The key benzohydrazide intermediate can be converted into various 1,2,4-triazole derivatives. A common route proceeds via a potassium dithiocarbazinate salt to form a 4-amino-1,2,4-triazole-3-thiol, a versatile building block.

Experimental Protocol 3.1: Synthesis of 4-Amino-5-(3-chloro-4-cyclopropylphenyl)-4H-1,2,4-triazole-3-thiol
  • Salt Formation :

    • Dissolve potassium hydroxide (0.015 mol, 0.84 g) in absolute ethanol (50 mL).

    • Add 3-Chloro-4-cyclopropylbenzohydrazide (0.01 mol, 2.10 g) to the solution and stir for 10 minutes.

    • Add carbon disulfide (CS₂) (0.012 mol, 0.72 mL) dropwise while keeping the temperature below 30°C.

    • Stir the mixture at room temperature for 12-16 hours.

    • Dilute the mixture with dry ether (100 mL), filter the precipitated potassium dithiocarbazinate salt, wash with ether, and dry.

  • Cyclization :

    • Reflux a suspension of the potassium salt (0.01 mol) and hydrazine hydrate (80%, 0.02 mol, 1.25 mL) in water (20 mL) for 4-6 hours, during which hydrogen sulfide gas will evolve.

    • Cool the reaction mixture and dilute with cold water (50 mL).

    • Acidify the solution with concentrated HCl or acetic acid to precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure triazole-thiol derivative.[7][8]

Quantitative Data for 1,2,4-Triazole Synthesis
Intermediate/ProductYield (%)
Potassium 2-(3-chloro-4-cyclopropylbenzoyl)hydrazine-1-carbodithioate85-95%
4-Amino-5-(3-chloro-4-cyclopropylphenyl)-4H-1,2,4-triazole-3-thiol70-85%

Note: Yields are based on analogous reactions reported in the literature.[7][9][10]

Synthetic Workflow for 1,2,4-Triazoles

G cluster_2 Part 3: 1,2,4-Triazole Synthesis A 3-Chloro-4-cyclopropyl benzohydrazide B Potassium Dithiocarbazinate Salt A->B  1. KOH, Ethanol  2. CS₂  RT (12-16h) C 4-Amino-5-(3-chloro-4-cyclopropylphenyl) -4H-1,2,4-triazole-3-thiol B->C  Hydrazine Hydrate  Reflux (4-6h)  (Protocol 3.1)

Caption: Synthetic pathway to the versatile 1,2,4-triazole-3-thiol intermediate.

Part 4: Synthesis of Pyrazole Derivatives

The synthesis of pyrazoles from this compound requires a different strategy, typically involving the formation of a 1,3-dicarbonyl compound, which then undergoes cyclocondensation with hydrazine.[11][12]

Experimental Protocol 4.1: One-Pot Synthesis of 1-(3-chloro-4-cyclopropylphenyl)-5-aryl-1H-pyrazole

This one-pot protocol involves the in-situ generation of a 1,3-diketone from an acid chloride and a ketone, followed by cyclization.[13][14]

  • Acid Chloride Formation (Step A) :

    • Gently reflux a mixture of this compound (0.01 mol, 1.96 g) and thionyl chloride (5 mL) for 2 hours.

    • Remove excess thionyl chloride by distillation under reduced pressure to obtain crude 3-Chloro-4-cyclopropylbenzoyl chloride. Use this directly in the next step.

  • 1,3-Diketone Formation and Cyclization (Step B) :

    • In a separate flask, dissolve a substituted acetophenone (e.g., acetophenone, 0.01 mol, 1.20 g) in dry toluene (50 mL).

    • Cool the solution to 0°C and add a strong base like lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 22 mL, 0.022 mol) dropwise.

    • Stir the resulting enolate solution at 0°C for 30 minutes.

    • Add a solution of the crude 3-Chloro-4-cyclopropylbenzoyl chloride (from Step A) in dry toluene (10 mL) to the enolate solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours to form the 1,3-diketone intermediate.

    • Add hydrazine hydrate (80%, 0.015 mol, 0.94 mL) to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool to room temperature and quench the reaction by adding 1M HCl (50 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the desired pyrazole.[13][15][16]

Quantitative Data for Pyrazole Synthesis
EntryR-Group (from Acetophenone)Yield (%)
1Phenyl60-75%
24-Methylphenyl65-80%
34-Bromophenyl60-72%

Note: Yields are typical for one-pot pyrazole syntheses and may require optimization.[12][13]

Synthetic Workflow for Pyrazoles

G cluster_3 Part 4: Pyrazole Synthesis A 3-Chloro-4-cyclopropyl benzoic Acid B 3-Chloro-4-cyclopropyl benzoyl Chloride A->B  SOCl₂  Reflux (2h) D 1,3-Diketone Intermediate (in situ) B->D  LiHMDS, Toluene  0°C to RT (2h) C Substituted Acetophenone C->D E 3-(3-chloro-4-cyclopropylphenyl) -5-aryl-1H-pyrazole D->E  Hydrazine Hydrate  Reflux (4-6h)  (Protocol 4.1)

Caption: One-pot synthesis of pyrazole derivatives via a 1,3-diketone intermediate.

References

Application Notes and Protocols for the Esterification of 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3-Chloro-4-cyclopropylbenzoic acid, a key process in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The following sections outline three standard and reliable methods for this conversion: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each protocol is accompanied by a summary of expected quantitative data and a visual workflow diagram.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is a cost-effective and straightforward method, particularly suitable for large-scale synthesis where the starting materials are not sensitive to strong acids.[3] The reaction is an equilibrium process, and to drive it towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[1][4]

Experimental Protocol: Methyl 3-Chloro-4-cyclopropylbenzoate Synthesis
  • Reagent Preparation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

    • Add a significant excess of methanol, which acts as both the reactant and the solvent.

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[5]

  • Reaction:

    • Heat the mixture to reflux with constant stirring.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Continue refluxing for 4-12 hours, or until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure methyl 3-chloro-4-cyclopropylbenzoate.

Quantitative Data Summary
ParameterValue/RangeCitation
Typical Yield 60-95%[6]
Reaction Time 4-12 hours[1]
Reaction Temperature Reflux (typically 65°C for methanol)[1]
Molar Ratio (Acid:Alcohol) 1 : 10 to 1 : 50 (or alcohol as solvent)[5][6]
Catalyst Loading 1-5 mol%[2]

Experimental Workflow

Fischer_Esterification reagents Reagents: This compound Methanol (excess) Sulfuric Acid (catalyst) reaction Reaction: Reflux (65°C, 4-12h) reagents->reaction Heat workup Work-up: 1. Evaporate excess Methanol 2. Dissolve in Ethyl Acetate 3. NaHCO3 wash 4. Brine wash reaction->workup Cool purification Purification: Column Chromatography or Distillation workup->purification product Product: Methyl 3-Chloro-4-cyclopropylbenzoate purification->product

Caption: Fischer-Speier Esterification Workflow.

Steglich Esterification

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) or a similar coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[9] The reaction proceeds at room temperature and is generally high-yielding.[7] A byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and can be easily removed by filtration.[7]

Experimental Protocol: tert-Butyl 3-Chloro-4-cyclopropylbenzoate Synthesis
  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, tert-butanol, and a catalytic amount of DMAP in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[10]

    • Cool the solution to 0°C in an ice bath.

  • Reaction:

    • Slowly add a solution of DCC in the same solvent to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours. The formation of a white precipitate (DCU) will be observed.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter off the precipitated DCU and wash the filter cake with a small amount of the reaction solvent.

    • Wash the filtrate with dilute hydrochloric acid (to remove excess DMAP and any remaining DCC), followed by a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 3-chloro-4-cyclopropylbenzoate.

Quantitative Data Summary
ParameterValue/RangeCitation
Typical Yield 70-95%[11]
Reaction Time 2-6 hours[10]
Reaction Temperature 0°C to Room Temperature[7]
Molar Ratio (Acid:Alcohol:DCC:DMAP) 1 : 1.1 : 1.1 : 0.1[11]
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)[10]

Logical Relationship

Steglich_Esterification reactants Reactants: This compound Alcohol DCC DMAP (catalyst) activation Activation: Carboxylic acid reacts with DCC to form an O-acylisourea intermediate reactants->activation nucleophilic_attack Nucleophilic Attack: Alcohol attacks the activated acid, facilitated by DMAP activation->nucleophilic_attack products Products: Ester Dicyclohexylurea (DCU) nucleophilic_attack->products separation Separation: Filtration to remove DCU products->separation final_product Purified Ester separation->final_product Mitsunobu_Reaction cluster_prep Reagent Preparation (0°C) cluster_workup Work-up & Purification prep_acid This compound reaction_step Slow addition of DEAD/DIAD Stir at RT for 1-4h prep_acid->reaction_step prep_alcohol Ethanol prep_alcohol->reaction_step prep_pph3 Triphenylphosphine prep_pph3->reaction_step prep_solvent Dry THF prep_solvent->reaction_step concentrate Concentrate in vacuo reaction_step->concentrate chromatography Column Chromatography concentrate->chromatography product_mitsunobu Product: Ethyl 3-Chloro-4-cyclopropylbenzoate chromatography->product_mitsunobu

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the large-scale synthesis of 3-Chloro-4-cyclopropylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are presented, starting from commercially available materials.

Route 1: Direct Chlorination of 4-Cyclopropylbenzoic Acid

This route offers a straightforward approach by direct electrophilic chlorination of the readily available 4-cyclopropylbenzoic acid. The cyclopropyl group, being an ortho-, para-director, and the carboxylic acid group, a meta-director, both favor the regioselective introduction of the chlorine atom at the 3-position.

Experimental Protocol

Materials:

  • 4-Cyclopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Activation of Carboxylic Acid (Optional but Recommended for Scale-up): In a large, inert reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-cyclopropylbenzoic acid (1.0 eq). Slowly add thionyl chloride (1.2 eq) at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or GC). Distill off the excess thionyl chloride under reduced pressure to obtain crude 4-cyclopropylbenzoyl chloride.

  • Chlorination: Dissolve the crude 4-cyclopropylbenzoyl chloride (or 4-cyclopropylbenzoic acid, 1.0 eq) in a suitable solvent such as dichloromethane or trifluoroacetic acid in the reactor. Cool the solution to 0-5 °C in an ice bath. Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Stir the reaction mixture at this temperature for 1-2 hours and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to afford pure this compound.

Quantitative Data Summary for Route 1
ParameterValue
Starting Material4-Cyclopropylbenzoic acid
Key ReagentsN-Chlorosuccinimide, Thionyl Chloride (optional), Trifluoroacetic acid
Molar Ratio (Substrate:NCS)1 : 1.1
Reaction Temperature0 °C to room temperature
Reaction Time14-18 hours
Typical Yield75-85%
Purity (by HPLC)>98%

Route 2: Suzuki-Miyaura Coupling Approach

This alternative route involves a palladium-catalyzed Suzuki-Miyaura coupling between a di-halogenated benzoic acid derivative and cyclopropylboronic acid. This method offers flexibility and can be advantageous if the starting di-halogenated benzoic acid is readily accessible.

Experimental Protocol

Step 1: Synthesis of Methyl 3-chloro-4-bromobenzoate

  • Esterification: In a suitable reactor, dissolve 3-chloro-4-bromobenzoic acid (1.0 eq) in methanol. Add sulfuric acid (catalytic amount) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give methyl 3-chloro-4-bromobenzoate.

Step 2: Suzuki-Miyaura Coupling

  • Reaction Setup: To a reactor equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-chloro-4-bromobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like potassium carbonate (3.0 eq).

  • Solvent and Reaction: Add a mixture of toluene and water (e.g., 4:1 v/v) as the solvent. Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by GC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude methyl 3-chloro-4-cyclopropylbenzoate by column chromatography.

Step 3: Hydrolysis to this compound

  • Saponification: Dissolve the purified methyl 3-chloro-4-cyclopropylbenzoate in a mixture of THF and water. Add lithium hydroxide (or sodium hydroxide) (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Work-up and Isolation: After the hydrolysis is complete (monitored by TLC), remove the THF under reduced pressure. Acidify the aqueous residue with 1M HCl to a pH of 2-3. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

Quantitative Data Summary for Route 2
ParameterValue
Starting Material3-Chloro-4-bromobenzoic acid
Key ReagentsCyclopropylboronic acid, Pd(PPh₃)₄, K₂CO₃, LiOH
Molar Ratio (Aryl halide:Boronic acid)1 : 1.5
Reaction Temperature (Coupling)90-100 °C
Reaction Time (Coupling)8-12 hours
Overall Yield (3 steps)60-70%
Purity (by HPLC)>98%

Visualizations

Route_1 start 4-Cyclopropylbenzoic Acid intermediate Chlorination Reaction (NCS, TFA) start->intermediate Step 1 purification Purification (Recrystallization) intermediate->purification Step 2 product This compound purification->product Final Product Route_2 start 3-Chloro-4-bromobenzoic Acid esterification Esterification (MeOH, H₂SO₄) start->esterification intermediate1 Methyl 3-chloro-4-bromobenzoate esterification->intermediate1 coupling Suzuki-Miyaura Coupling (Cyclopropylboronic acid, Pd catalyst) intermediate1->coupling intermediate2 Methyl 3-chloro-4-cyclopropylbenzoate coupling->intermediate2 hydrolysis Hydrolysis (LiOH) intermediate2->hydrolysis product This compound hydrolysis->product

Application Notes and Protocols for 3-Chloro-4-cyclopropylbenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-cyclopropylbenzoic acid is a synthetic carboxylic acid derivative with potential applications in agrochemical development. Its chemical structure, featuring a halogenated benzoic acid scaffold with a cyclopropyl substituent, suggests its potential as a herbicide or plant growth regulator. The cyclopropyl moiety is known to enhance metabolic stability and target selectivity in various bioactive molecules. This document provides an overview of its potential applications, hypothetical efficacy data, and detailed protocols for its evaluation.

Potential Applications and Mode of Action

Based on its structural similarity to known auxinic herbicides, this compound is hypothesized to act as a synthetic auxin. Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately death in susceptible plant species. This mode of action is particularly effective against broadleaf weeds.

Potential applications include:

  • Selective herbicide: For the control of broadleaf weeds in cereal crops.

  • Plant growth regulator: At lower concentrations, it may be investigated for effects on root initiation, fruit set, or thinning.

Hypothetical Efficacy Data

The following table summarizes hypothetical quantitative data for this compound based on typical values for related auxinic herbicides. Note: This data is illustrative and requires experimental verification.

ParameterValueTarget Species (Example)Conditions
Herbicidal Efficacy (GR₅₀) 50 - 150 g ai/haAbutilon theophrasti (Velvetleaf)Post-emergence, greenhouse
IC₅₀ (Auxin Binding Assay) 0.1 - 1.0 µMArabidopsis thaliana TIR1 receptorIn vitro competitive binding
Root Elongation Inhibition (IC₅₀) 1 - 10 µMLactuca sativa (Lettuce)Seedling growth assay
Crop Tolerance (NOAEL) > 500 g ai/haTriticum aestivum (Wheat)Field trial

GR₅₀: Growth reduction by 50% IC₅₀: Half-maximal inhibitory concentration NOAEL: No-observed-adverse-effect level g ai/ha: grams of active ingredient per hectare

Experimental Protocols

Protocol for Synthesis of this compound

A plausible synthetic route for this compound could start from a commercially available precursor like 3-chloro-4-iodobenzoic acid, utilizing a Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid.

Materials:

  • 3-chloro-4-iodobenzoic acid

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 3-chloro-4-iodobenzoic acid (1 equivalent), cyclopropylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol for Auxin-Like Activity Assay (Root Elongation)

This protocol assesses the inhibitory effect of the compound on root growth, a characteristic of auxinic compounds at higher concentrations.

Materials:

  • Seeds of a sensitive indicator plant (e.g., Lactuca sativa or Arabidopsis thaliana)

  • Agar medium (0.8% w/v)

  • Petri dishes

  • This compound stock solution in DMSO

  • Positive control (e.g., 2,4-Dichlorophenoxyacetic acid)

  • Negative control (DMSO)

Procedure:

  • Prepare a series of dilutions of this compound and the positive control in the agar medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

  • Pour the agar into petri dishes and allow it to solidify.

  • Sterilize seeds with a 1% bleach solution for 5 minutes, followed by three rinses with sterile water.

  • Place 10-15 seeds on the surface of the agar in each petri dish.

  • Seal the petri dishes and place them vertically in a growth chamber with controlled light and temperature (e.g., 16h light/8h dark photoperiod at 22°C).

  • After 5-7 days, measure the primary root length of the seedlings.

  • Calculate the percentage of root growth inhibition relative to the negative control.

  • Determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.

Protocol for Whole-Plant Herbicide Screening

This protocol evaluates the herbicidal efficacy of the compound on target weed species and its selectivity towards a crop species.

Materials:

  • Pots filled with a standard potting mix

  • Seeds of a target broadleaf weed (e.g., Abutilon theophrasti) and a tolerant crop (e.g., Triticum aestivum)

  • This compound formulation (e.g., emulsifiable concentrate)

  • Spray chamber

  • Positive control herbicide (e.g., Dicamba)

Procedure:

  • Sow the seeds of the weed and crop species in separate pots and grow them in a greenhouse to the 2-4 leaf stage.

  • Prepare different application rates of the this compound formulation and the positive control.

  • Apply the treatments to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control.

  • Return the plants to the greenhouse and observe them for 14-21 days.

  • Assess the herbicidal effect using a visual rating scale (e.g., 0% = no effect, 100% = plant death) at regular intervals.

  • At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the growth reduction (GR₅₀).

Visualizations

Auxin_Signaling_Pathway Auxin This compound (Synthetic Auxin) SCF_TIR1_AFB SCF-TIR1/AFB Complex Auxin->SCF_TIR1_AFB binds TIR1_AFB TIR1/AFB Receptor Complex TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_TIR1_AFB recruited ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ubiquitination Ubiquitination SCF_TIR1_AFB->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome targets for degradation Proteasome->Aux_IAA degrades AuxRE Auxin Response Element (AuxRE) in DNA ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Response Herbicidal Effect Gene_Expression->Response

Caption: Proposed auxin signaling pathway for this compound.

Experimental_Workflow Synthesis Synthesis & Purification of Compound InVitro In Vitro Assays Synthesis->InVitro WholePlant Whole-Plant Screening Synthesis->WholePlant Binding Auxin Receptor Binding Assay InVitro->Binding RootAssay Seedling Root Elongation Assay InVitro->RootAssay Data Data Analysis (IC50, GR50) Binding->Data RootAssay->Data Greenhouse Greenhouse Trials (Efficacy & Selectivity) WholePlant->Greenhouse Field Field Trials (Crop Tolerance & Weed Control) Greenhouse->Field Greenhouse->Data Field->Data

Caption: Experimental workflow for evaluating this compound.

SAR_Logic Core Benzoic Acid Scaffold Activity Agrochemical Activity Core->Activity Substituents Substituents Position3 Position 3: Halogen (Cl) Substituents->Position3 Position4 Position 4: Cyclopropyl Substituents->Position4 Substituents->Activity Potency Potency Position3->Potency Position4->Potency Selectivity Selectivity Position4->Selectivity Potency->Activity Selectivity->Activity

Caption: Structure-Activity Relationship (SAR) logic for substituted benzoic acids.

Troubleshooting & Optimization

strategies to improve the yield of 3-Chloro-4-cyclopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-cyclopropylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on two common synthetic routes:

Route 1: Grignard Reagent Formation followed by Carboxylation and Chlorination. Route 2: Suzuki-Miyaura Cross-Coupling followed by Oxidation.

FAQ 1: I am experiencing low yields during the Grignard reagent formation of cyclopropylmagnesium bromide. What are the potential causes and solutions?

Low yields in Grignard reagent formation are a common issue, often stemming from the sensitivity of the reaction to experimental conditions.

Potential Causes & Troubleshooting Strategies:

  • Presence of Moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.

    • Activation of Magnesium: Gently crush the magnesium turnings to expose a fresh surface. The use of activating agents like iodine, 1,2-dibromoethane, or sonication can also be effective.[1]

  • Improper Solvent: Diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions. Ensure the solvent is anhydrous.

  • Reaction Temperature: The reaction is typically initiated at room temperature and may require gentle heating to sustain. However, excessive temperatures can lead to side reactions.

Summary of Optimized Grignard Reaction Conditions:

ParameterRecommended Condition
Solvent Anhydrous Diethyl Ether or THF
Magnesium Activated turnings (crushed or with iodine)
Initiation Gentle heating or sonication
Atmosphere Inert (Nitrogen or Argon)
FAQ 2: The carboxylation of my cyclopropylmagnesium bromide with carbon dioxide is resulting in a low yield of 4-cyclopropylbenzoic acid. How can I improve this step?

The efficiency of the carboxylation step is crucial for the overall yield.

Potential Causes & Troubleshooting Strategies:

  • Inefficient CO2 Delivery: Ensure a steady and sufficient supply of dry CO2 gas is bubbled through the reaction mixture, or that the Grignard reagent is added to a slurry of crushed dry ice.[2] The latter method often provides a high concentration of CO2.

  • Reaction Temperature: This reaction is typically performed at low temperatures (e.g., -78 °C) to minimize side reactions.[3] Adding the Grignard reagent to crushed dry ice helps maintain this low temperature.

  • Acidic Work-up: After the reaction with CO2, the resulting magnesium carboxylate salt must be protonated with a dilute acid (e.g., HCl) to yield the carboxylic acid.[1][2] Ensure the pH is sufficiently acidic to complete this conversion.

FAQ 3: I am observing the formation of multiple chlorinated products and a low yield of the desired this compound during the chlorination step. What can I do to improve selectivity?

Direct chlorination of an activated aromatic ring can be challenging to control.

Potential Causes & Troubleshooting Strategies:

  • Harsh Chlorinating Agent: Strong chlorinating agents can lead to over-chlorination. Consider using a milder agent.

  • Reaction Conditions: Temperature and reaction time can significantly impact selectivity. Lowering the temperature may improve the regioselectivity of the chlorination.

  • Alternative Synthetic Route: If direct chlorination proves difficult to control, consider an alternative route where the chlorine atom is introduced earlier in the synthesis. For example, starting with a chlorinated precursor.

FAQ 4: My Suzuki-Miyaura cross-coupling of cyclopropylboronic acid with a chloro-bromo-benzoic acid derivative is inefficient. How can I optimize the reaction?

The success of a Suzuki-Miyaura coupling depends on the catalyst system, base, and solvent.

Potential Causes & Troubleshooting Strategies:

  • Catalyst Deactivation: The choice of palladium catalyst and ligand is critical. For coupling with aryl chlorides, more electron-rich and bulky phosphine ligands are often required.[4][5]

  • Inappropriate Base: The base plays a crucial role in activating the boronic acid.[4] Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4). The choice of base can depend on the specific substrates.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. The addition of water can accelerate the reaction.[3]

Table of Typical Suzuki-Miyaura Coupling Conditions:

ComponentExampleRole
Palladium Catalyst Pd(OAc)2, Pd2(dba)3Pre-catalyst
Ligand PPh3, PCy3, SPhosStabilizes catalyst, promotes oxidative addition
Base K2CO3, Cs2CO3, K3PO4Activates boronic acid
Solvent Toluene/H2O, Dioxane/H2OSolubilizes reactants

Experimental Protocols

Protocol 1: Synthesis of 4-cyclopropylbenzoic acid via Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. To this, add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise. The reaction should initiate spontaneously. If not, gently warm the flask. After initiation, add the remaining cyclopropyl bromide solution to maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.[3][6]

  • Carboxylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Slowly add crushed dry ice to the reaction mixture with vigorous stirring. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Quench the reaction with 1 M HCl. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude 4-cyclopropylbenzoic acid.[1]

Visualizations

Synthesis_Pathway A Cyclopropyl bromide C Cyclopropylmagnesium bromide A->C + Mg, THF B Mg, THF E 4-Cyclopropylbenzoic acid C->E + 1. CO2   2. H3O+ D 1. CO2 2. H3O+ G This compound E->G + Cl2, Lewis Acid F Cl2, Lewis Acid

Caption: Synthetic pathway for this compound via Grignard reaction.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Grignard Check Grignard Yield Start->Check_Grignard Optimize_Grignard Optimize Grignard: - Anhydrous conditions - Activate Mg - Check solvent Check_Grignard->Optimize_Grignard Low Check_Carboxylation Check Carboxylation Yield Check_Grignard->Check_Carboxylation Good Optimize_Grignard->Check_Carboxylation Optimize_Carboxylation Optimize Carboxylation: - Low temperature (-78 °C) - Efficient CO2 delivery - Acidic work-up Check_Carboxylation->Optimize_Carboxylation Low Check_Chlorination Check Chlorination Selectivity Check_Carboxylation->Check_Chlorination Good Optimize_Carboxylation->Check_Chlorination Optimize_Chlorination Optimize Chlorination: - Milder chlorinating agent - Lower temperature - Consider alternative route Check_Chlorination->Optimize_Chlorination Poor End Improved Yield Check_Chlorination->End Good Optimize_Chlorination->End

Caption: Troubleshooting workflow for the synthesis of this compound.

Yield_Factors Yield Overall Yield Grignard Grignard Formation Grignard->Yield Carboxylation Carboxylation Carboxylation->Yield Chlorination Chlorination Chlorination->Yield Purity Reagent Purity Purity->Grignard Conditions Reaction Conditions Conditions->Grignard Conditions->Carboxylation Conditions->Chlorination Workup Work-up & Purification Workup->Yield

Caption: Key factors influencing the yield of this compound.

References

effective purification techniques for crude 3-Chloro-4-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude 3-Chloro-4-cyclopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Based on typical synthetic routes, common impurities may include:

  • Unreacted Starting Materials: Such as 3-chloro-4-hydroxybenzaldehyde or a related precursor.

  • Intermediates: Incomplete oxidation of an aldehyde or alcohol precursor to the carboxylic acid.

  • Byproducts of Cyclopropanation: Depending on the method used, byproducts from the cyclopropanation reaction could be present.

  • Byproducts of Halogenation/Acylation: If a Friedel-Crafts or similar reaction is employed, isomers or poly-substituted products might be present.

  • Residual Solvents: Solvents used in the reaction and workup steps.

Q2: What is a good starting point for a recrystallization solvent?

A2: For substituted benzoic acids like this compound, a good starting point is a solvent system where the compound is soluble when hot but sparingly soluble at room temperature. Common choices include:

  • Aqueous ethanol or methanol

  • Toluene

  • Heptane/Ethyl Acetate mixture

  • Acetic acid and water mixtures

It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture for your specific crude material.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To troubleshoot this:

  • Increase the amount of solvent: This can keep the compound in solution at a lower temperature.

  • Use a different solvent system: A solvent with a lower boiling point might be necessary.

  • Slower cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Seed the solution: Introduce a small crystal of pure product to encourage crystallization.

Q4: I am not getting good separation of my compound using column chromatography. What can I do?

A4: Poor separation in column chromatography can be due to several factors. Consider the following adjustments:

  • Optimize the mobile phase: Use a less polar eluent system to increase the retention of your compound on the silica gel. A common mobile phase for acidic compounds is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate), often with a small amount of acetic acid (0.5-1%) to improve peak shape and reduce tailing.

  • Use a gradient elution: Start with a less polar mobile phase and gradually increase the polarity.

  • Check your column packing: Ensure the silica gel is packed uniformly to avoid channeling.

  • Sample loading: Dissolve your crude product in a minimal amount of the initial mobile phase or a more volatile solvent and load it onto the column in a concentrated band.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve Insufficient solvent or inappropriate solvent.Add more solvent in small portions. If the compound is still insoluble at the solvent's boiling point, the solvent is not suitable. Try a more polar solvent.
No crystals form upon cooling Solution is not saturated; too much solvent was used.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal.
Poor recovery of the purified product Compound is too soluble in the cold solvent. The volume of solvent used was too large. Premature crystallization during hot filtration.Ensure the solution is cooled thoroughly in an ice bath before filtration. Minimize the amount of hot solvent used for dissolution. Preheat the filtration apparatus (funnel and filter paper) before hot filtration.
Crystals are colored Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound elutes too quickly (low Rf) The mobile phase is too polar.Decrease the proportion of the polar solvent in your eluent system.
Compound does not elute from the column (Rf = 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your eluent. For very polar compounds, consider using a more polar solvent like methanol in the mobile phase.
Tailing of the product peak The compound is interacting too strongly with the acidic silica gel.Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group.
Poor separation between the product and impurities The polarity of the eluent is not optimized.Perform a gradient elution, starting with a low polarity mobile phase and gradually increasing it. Ensure the column is not overloaded with the crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of heptane and ethyl acetate, starting with a higher proportion of heptane).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of the more polar solvent (ethyl acetate) to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Column Chromatography of this compound
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate with 0.5% acetic acid). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent (e.g., dichloromethane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or other suitable containers.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude 3-Chloro-4- cyclopropylbenzoic Acid Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Analysis Purity Analysis (TLC, NMR, etc.) Recrystallization->Analysis Column_Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree Start Crude Product Impure Recrystallization_Attempt Attempt Recrystallization Start->Recrystallization_Attempt Recrystallization_Success Successful? (Purity Check) Recrystallization_Attempt->Recrystallization_Success Column_Chromatography Perform Column Chromatography Recrystallization_Success->Column_Chromatography No Pure Pure Product Recrystallization_Success->Pure Yes Troubleshoot_Recrystallization Troubleshoot Recrystallization - Change solvent - Adjust cooling rate Recrystallization_Success->Troubleshoot_Recrystallization Partial Success/ Oiling Out Column_Chromatography->Pure Troubleshoot_Recrystallization->Recrystallization_Attempt

Caption: Decision tree for troubleshooting the purification process.

identifying and minimizing side reactions in 3-Chloro-4-cyclopropylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-cyclopropylbenzoic acid. Our goal is to help you identify and minimize side reactions to improve product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical approach is the direct electrophilic chlorination of 4-cyclopropylbenzoic acid using a chlorinating agent in the presence of a Lewis acid catalyst. This method is favored for its straightforwardness and use of readily available starting materials.

Q2: What are the expected major and minor products in this reaction?

The major product is the desired this compound. The cyclopropyl group at position 4 is an ortho-, para-directing group, while the carboxylic acid group at position 1 is a meta-directing group. Both groups direct the incoming electrophile to the 3- and 5-positions. Due to steric hindrance, substitution at the 3-position is generally favored.

Potential minor products (side products) include:

  • 2-Chloro-4-cyclopropylbenzoic acid: Formation of this isomer is less favored due to steric hindrance from the adjacent carboxylic acid group.

  • 3,5-Dichloro-4-cyclopropylbenzoic acid: This can be formed if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.

  • Other polychlorinated species: Over-chlorination can lead to a mixture of polychlorinated benzoic acids.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is highly effective for separating and quantifying the starting material, the desired product, and isomeric byproducts.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., esterification), GC-MS can be used to identify and quantify the various chlorinated isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural confirmation of the final product and for identifying the substitution patterns of any isolated byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Inactive catalyst. 2. Insufficient reaction time or temperature. 3. Poor quality of chlorinating agent.1. Use a fresh, anhydrous Lewis acid catalyst. Ensure it is not exposed to moisture. 2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by HPLC or TLC. 3. Use a freshly opened or properly stored chlorinating agent.
Formation of Significant Amounts of 2-Chloro Isomer 1. Reaction temperature is too high, reducing regioselectivity. 2. Choice of Lewis acid catalyst.1. Conduct the reaction at a lower temperature to favor the thermodynamically more stable 3-chloro isomer. 2. Experiment with different Lewis acids (e.g., FeCl₃, AlCl₃, I₂) as the choice of catalyst can influence isomer distribution.[3][4]
High Levels of Dichlorinated Byproducts 1. Excess of chlorinating agent. 2. Reaction time is too long.1. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. 2. Carefully monitor the reaction and stop it once the starting material is consumed to a satisfactory level.
Reaction with the Cyclopropyl Group Although less common under these conditions, highly reactive intermediates could potentially open the cyclopropyl ring.1. Use milder reaction conditions (lower temperature, less reactive chlorinating agent/catalyst system). 2. Analyze the crude product by NMR and MS to check for byproducts with masses inconsistent with simple chlorination.
Difficulty in Isolating the Pure Product The physical properties of the 2-chloro and 3-chloro isomers can be very similar, making separation by simple crystallization challenging.1. Fractional Crystallization: Utilize the differential solubility of the isomers in various solvents.[5] 2. pH Adjustment: The pKa values of the isomers may differ slightly, allowing for separation by fractional precipitation from an aqueous solution by careful pH adjustment.[6] 3. Chromatography: Preparative HPLC or column chromatography may be necessary for achieving high purity.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline based on established principles of electrophilic aromatic halogenation.[7][8] Optimization may be required.

Materials:

  • 4-cyclopropylbenzoic acid

  • Chlorinating agent (e.g., N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂))

  • Lewis acid catalyst (e.g., anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃))

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Solvents for extraction and crystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyclopropylbenzoic acid (1 equivalent) in the anhydrous solvent.

  • Catalyst Addition: Add the Lewis acid catalyst (0.1-0.3 equivalents) to the solution and stir.

  • Chlorination: Dissolve the chlorinating agent (1.05-1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding it to a mixture of ice and water.

  • Work-up:

    • If using a water-miscible solvent, remove it under reduced pressure.

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Method: Reverse-Phase HPLC
  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Temperature: 30 °C

Visualizations

Synthesis_Pathway 4-Cyclopropylbenzoic Acid 4-Cyclopropylbenzoic Acid This compound This compound 4-Cyclopropylbenzoic Acid->this compound Electrophilic Aromatic Substitution Chlorinating Agent + Lewis Acid Chlorinating Agent + Lewis Acid Chlorinating Agent + Lewis Acid->this compound

Caption: Synthetic pathway to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions 4-Cyclopropylbenzoic Acid 4-Cyclopropylbenzoic Acid This compound This compound 4-Cyclopropylbenzoic Acid->this compound Desired Path 2-Chloro Isomer 2-Chloro Isomer 4-Cyclopropylbenzoic Acid->2-Chloro Isomer Minor Isomer Formation 3,5-Dichloro Isomer 3,5-Dichloro Isomer This compound->3,5-Dichloro Isomer Over-chlorination

Caption: Potential side reactions in the synthesis.

Troubleshooting_Workflow start Reaction Outcome Unsatisfactory q1 Low Conversion? start->q1 s1 Check Catalyst Activity Increase Time/Temp q1->s1 Yes q2 High Impurity Levels? q1->q2 No end Optimized Synthesis s1->end s2 Optimize Stoichiometry Lower Temperature q2->s2 Yes q3 Purification Issues? q2->q3 No s2->end s3 Fractional Crystallization pH Adjustment Chromatography q3->s3 Yes q3->end No s3->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

optimization of reaction conditions for preparing 3-Chloro-4-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-cyclopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

  • Route A: Halogenation and Cyclopropanation of a Benzoic Acid Derivative. This route would likely start with a commercially available cyclopropylbenzoic acid derivative, followed by a regioselective chlorination.

  • Route B: Functional Group Interconversion from a Substituted Toluene. This approach may involve the chlorination and cyclopropanation of a suitable toluene precursor, followed by oxidation of the methyl group to a carboxylic acid.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and optimize include:

  • Temperature: Many of the analogous reactions, such as lithiation for carboxylation, require cryogenic temperatures (-78 °C) to prevent side reactions.[1]

  • Reagent Stoichiometry: Precise control of the molar ratios of reactants, catalysts, and bases is crucial for maximizing yield and minimizing impurity formation.

  • Solvent Choice: The polarity and aprotic/protic nature of the solvent can significantly influence reaction rates and selectivity. Anhydrous conditions are often necessary, especially when using organometallic reagents.

  • Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are typically required to prevent the degradation of sensitive reagents and intermediates.

Q3: How can I purify the final product, this compound?

A3: Purification of the final product can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical for obtaining high purity crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate solvent system (e.g., a mixture of petroleum ether and ethyl acetate) can be effective.[2]

  • Acid-Base Extraction: As the product is a carboxylic acid, it can be separated from neutral organic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] If the reaction has stalled, consider increasing the reaction time or temperature. Ensure the catalyst (if used) is active.
Side Reactions The formation of byproducts can significantly reduce the yield. Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify major impurities. Based on the identified side products, adjust reaction conditions such as temperature, reaction time, or the order of reagent addition to minimize their formation.
Degradation of Reagents or Intermediates Ensure all reagents are pure and dry, especially when using moisture-sensitive compounds like organolithium reagents.[1] Maintain a strict inert atmosphere throughout the reaction.
Suboptimal Work-up Procedure During extraction, ensure the pH is appropriately adjusted to ensure the product is in the desired layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Problem 2: Formation of Impurities
Potential Cause Suggested Solution
Over-halogenation or Isomer Formation In chlorination steps, the reaction conditions (catalyst, temperature, and reaction time) must be carefully controlled to achieve regioselectivity. The use of a milder chlorinating agent might be necessary.
Incomplete Oxidation If oxidizing a methyl group to a carboxylic acid, ensure a sufficient amount of the oxidizing agent is used and that the reaction is allowed to proceed to completion.
Hydrolysis of Intermediates Protect sensitive functional groups if they are prone to hydrolysis under the reaction conditions.

Experimental Protocols (Hypothetical Examples)

The following are hypothetical protocols based on similar reactions found in the literature. These should be adapted and optimized for the specific synthesis of this compound.

Protocol A: Chlorination of 4-Cyclopropylbenzoic Acid

  • Dissolution: Dissolve 4-cyclopropylbenzoic acid in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous ferric chloride (FeCl₃).[3]

  • Chlorination: Slowly add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas) while monitoring the reaction temperature. The reaction may be exothermic.

  • Reaction Monitoring: Track the progress of the reaction by TLC or HPLC.

  • Quenching: Once the reaction is complete, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate to remove any excess chlorine.

  • Work-up: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol B: Oxidation of 2-Chloro-4-cyclopropyltoluene

  • Dissolution: Suspend 2-chloro-4-cyclopropyltoluene in an aqueous solution containing a strong oxidizing agent, such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate and sulfuric acid.

  • Heating: Heat the mixture to reflux and maintain the temperature until the reaction is complete (as indicated by the disappearance of the starting material on TLC).

  • Filtration: Cool the reaction mixture and filter to remove manganese dioxide (if using KMnO₄).

  • Acidification: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Isolation: Collect the solid product by filtration, wash with cold water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Visualized Workflows and Logic

experimental_workflow cluster_route_a Route A: Chlorination cluster_route_b Route B: Oxidation start_A 4-Cyclopropylbenzoic Acid step_A1 Dissolve in Solvent Add Lewis Acid Catalyst start_A->step_A1 step_A2 Add Chlorinating Agent step_A1->step_A2 step_A3 Quench and Work-up step_A2->step_A3 end_A This compound step_A3->end_A start_B 2-Chloro-4-cyclopropyltoluene step_B1 Suspend in Oxidizing Agent start_B->step_B1 step_B2 Heat to Reflux step_B1->step_B2 step_B3 Acidification and Isolation step_B2->step_B3 end_B This compound step_B3->end_B

Caption: Hypothetical synthetic workflows for preparing this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_impurities Are there significant side products? check_completion->check_impurities Yes solution_time_temp Increase reaction time/temperature check_completion->solution_time_temp No check_reagents Are reagents pure and dry? check_impurities->check_reagents No solution_optimize_conditions Adjust stoichiometry or temperature check_impurities->solution_optimize_conditions Yes solution_purify_reagents Use purified/fresh reagents and anhydrous conditions check_reagents->solution_purify_reagents No solution_review_workup Optimize extraction and purification steps check_reagents->solution_review_workup Yes

Caption: Troubleshooting decision tree for addressing low reaction yield.

References

troubleshooting crystallization and isolation of 3-Chloro-4-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the crystallization and isolation of 3-Chloro-4-cyclopropylbenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one that dissolves the compound well at high temperatures but poorly at low temperatures.[1] For aromatic carboxylic acids like this one, common choices include water, alcohols (methanol, ethanol), or solvent pairs like ethanol/water or toluene/hexane.[2][3] Given the presence of the lipophilic cyclopropyl group, a solvent pair or a moderately polar solvent may be more effective than highly polar solvents like water alone.[4] Experimentation with small quantities is recommended to find the optimal solvent or solvent system.

Q2: My product has "oiled out" and formed a liquid layer instead of crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point, often due to high impurity levels or too rapid cooling.[5][6] To resolve this, reheat the solution until the oil redissolves. Add a small amount of additional solvent (the "good" solvent in a mixed system) to ensure the compound stays soluble longer during cooling. Then, allow the solution to cool much more slowly to encourage proper crystal formation.[5] Vigorous stirring as the oil begins to form can sometimes break it into tiny droplets that may act as nuclei for crystallization.[7]

Q3: No crystals have formed even after the solution has cooled to room temperature. What are the next steps?

A3: A failure to crystallize upon cooling usually indicates that the solution is not supersaturated. The following techniques can be used to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The high-frequency vibrations and microscopic glass fragments can provide nucleation sites for crystal growth.[8][9]

  • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for other molecules to crystallize upon.[9]

  • Reducing Solvent Volume: If the above methods fail, there may be too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[5][9]

  • Lowering Temperature: Cool the solution further using an ice bath to decrease the solubility and promote crystallization.[8]

Q4: The yield of my crystallized product is very low. What are the possible causes?

A4: A low yield can result from several factors:

  • Excessive Solvent: Using too much solvent will cause a significant amount of the product to remain in the mother liquor even after cooling.[5]

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, it will be lost. Ensure the solution and filtration apparatus are kept hot.[3]

  • Incomplete Crystallization: Cooling may not have been sufficient in time or temperature to maximize crystal formation.

  • Washing with an Inappropriate Solvent: Washing the final crystals with a solvent in which they are too soluble will dissolve the product. Always use a minimal amount of ice-cold crystallization solvent for washing.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the crystallization and isolation of this compound.

Table 1: Common Problems and Solutions
ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystal Formation Solution remains clear after cooling.1. Solution is not supersaturated (too much solvent).[5] 2. Lack of nucleation sites.[9]1. Boil off a portion of the solvent and re-cool.[9] 2. Scratch the inner surface of the flask with a glass rod.[8] 3. Add a seed crystal.[9] 4. Cool the solution in an ice bath.[8]
"Oiling Out" A liquid, oily layer separates from the solution.1. Melting point of the solid is below the solution temperature.[6] 2. High concentration of impurities.[5] 3. Solution cooled too quickly.1. Reheat to dissolve the oil, add more of the "good" solvent, and cool slowly.[5] 2. If impurities are suspected, consider a preliminary purification step (e.g., charcoal treatment if colored).[5]
Rapid Crystal Formation A large mass of fine powder precipitates immediately upon cooling.1. Solution is too supersaturated. 2. Cooling is too rapid.[5]1. Reheat the solution to redissolve the solid. 2. Add a small amount of extra solvent.[5] 3. Insulate the flask to ensure slow cooling.[1]
Colored Crystals The isolated crystals have a noticeable color, when the pure compound should be white/colorless.Colored impurities are trapped within the crystal lattice.1. Redissolve the crystals in a hot solvent. 2. Add a small amount of activated charcoal to adsorb the impurities. 3. Perform a hot filtration to remove the charcoal and then allow the filtrate to crystallize.
Low Recovery/Yield The mass of the isolated, dry product is significantly lower than expected.1. Too much solvent was used.[5] 2. Crystals were washed with a solvent at room temperature. 3. Premature crystallization during hot filtration.[3]1. Use the minimum amount of hot solvent necessary for dissolution. 2. Wash final crystals with a minimal volume of ice-cold solvent.[1] 3. Keep the funnel and receiving flask hot during filtration.[3]

Experimental Protocols & Data

General Crystallization Protocol

This protocol provides a starting point for the crystallization of this compound. The choice of solvent and volumes should be optimized for your specific sample.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (see Table 2) to find a suitable one that dissolves the compound when hot but not when cold.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.[11]

  • Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used for decolorization), perform a hot filtration. Use a pre-heated stemless funnel and filter paper to quickly filter the hot solution into a clean, pre-heated flask. This prevents the desired compound from crystallizing prematurely.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.[1] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[2]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

Table 2: Solvent Selection Guide for Aromatic Carboxylic Acids
SolventPolarityBoiling Point (°C)Suitability for this compound
Water High100May have low solubility even when hot due to the lipophilic cyclopropyl group. Often used in a pair with an alcohol.[2]
Ethanol High78Good solvent, but solubility at room temperature might be too high, leading to lower yields. Ideal as the "good" solvent in a pair with water.[12]
Methanol High65Similar properties to ethanol, but more volatile.[12]
Ethyl Acetate Medium77An excellent solvent for many organic compounds; may be a good choice.[12]
Toluene Low111Good for less polar compounds. May be suitable, potentially as part of a solvent pair with a less polar solvent like hexane.
Hexane/Heptane Very Low69 / 98The compound is likely insoluble in these nonpolar solvents. Best used as an "anti-solvent" or "poor" solvent in a solvent pair.

Visualized Workflows

General Crystallization Workflow

G Figure 1: General Crystallization Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Present) A->B C 3. Slow Cooling to Room Temperature B->C D 4. Induce Crystallization (If Necessary) C->D E 5. Further Cooling (Ice Bath) D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash Crystals with Cold Solvent F->G H 8. Dry Pure Crystals G->H

Caption: A step-by-step process for purifying a solid organic compound.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Crystallization Issues start Problem Occurs During Cooling oil_check Did the product 'oil out'? start->oil_check no_crystal_check Did crystals fail to form? start->no_crystal_check oil_remedy1 Reheat solution until clear oil_check->oil_remedy1 Yes oil_check->no_crystal_check No oil_remedy2 Add small amount of additional solvent oil_remedy1->oil_remedy2 oil_remedy3 Cool solution very slowly oil_remedy2->oil_remedy3 induce_crystal Try to induce crystallization: 1. Scratch with glass rod 2. Add a seed crystal no_crystal_check->induce_crystal Yes still_no_crystal Still no crystals? induce_crystal->still_no_crystal reduce_solvent Too much solvent likely. Boil off ~10-20% of solvent and re-cool. still_no_crystal->reduce_solvent Yes F Crystals Formed still_no_crystal->F No, Success!

Caption: A logical guide for resolving common crystallization problems.

References

methods for removing persistent impurities from 3-Chloro-4-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Chloro-4-cyclopropylbenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common types of persistent impurities in this compound?

A1: Persistent impurities in this compound typically arise from the synthetic route employed. Common synthesis pathways involve the Friedel-Crafts acylation of a substituted chlorobenzene followed by an oxidation reaction. Impurities may include:

  • Regioisomers: Isomers with the same chemical formula but different arrangements of substituents on the aromatic ring can form during the Friedel-Crafts acylation step. For example, if starting from 1-chloro-2-cyclopropylbenzene, the acyl group may add at different positions, leading to isomeric impurities that can be difficult to separate due to similar physical properties.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials, such as the initial chloro-cyclopropyl benzene derivative or the acylating agent.

  • Byproducts from Oxidation: The oxidation step to form the carboxylic acid can sometimes be incomplete, leading to the presence of the intermediate ketone or other oxidation byproducts.

  • Solvent Adducts: Residual solvents used in the reaction or purification steps can sometimes form adducts with the final product.

Q2: My purified this compound shows a broad melting point range. What could be the issue?

A2: A broad melting point range is a strong indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. It is recommended to re-purify the compound using one of the methods outlined in the troubleshooting guides below.

Q3: I am having difficulty removing a closely related impurity that co-elutes with my product during HPLC analysis. What should I do?

A3: Co-elution in HPLC suggests that the impurity has a very similar polarity and structure to your target compound, which is common with regioisomers. To resolve this, you can try the following:

  • Optimize HPLC Method: Experiment with different mobile phase compositions, gradients, and stationary phases (e.g., a different C18 column or a phenyl-hexyl column) to improve separation.

  • Preparative HPLC: If analytical HPLC shows partial separation, scaling up to a preparative HPLC system can allow for the collection of the pure product fraction.

  • Recrystallization: A carefully selected solvent system for recrystallization can sometimes selectively crystallize the desired product, leaving the impurity in the mother liquor. This may require screening various solvents and solvent mixtures.

  • Chemical Derivatization: In some challenging cases, it may be possible to selectively react either the product or the impurity to form a new compound with different physical properties, making separation easier. This is a more advanced technique and should be approached with caution.

Troubleshooting Guides

Recrystallization Issues

Problem: Low recovery or no crystallization after attempting recrystallization.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) and solvent mixtures.
Too Much Solvent Using an excessive amount of solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Supersaturation The solution may be supersaturated, preventing crystal formation. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding the solution with a tiny crystal of pure product can also initiate crystallization.
Cooling Too Quickly Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several different test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) dropwise while heating and agitating until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • Observe which solvent system yields a good quantity of crystalline solid. Promising systems can be further optimized using solvent mixtures.

Ineffective Removal of Impurities by Column Chromatography

Problem: Impurities are still present in the product after performing column chromatography.

Possible Causes & Solutions:

CauseSolution
Inappropriate Eluent System The polarity of the eluent system may not be optimal for separating the product from the impurities. Perform thin-layer chromatography (TLC) with various solvent systems (e.g., mixtures of heptane and ethyl acetate with a small amount of acetic acid) to identify a system that gives good separation between the product and the impurity spots. A difference in Rf values of at least 0.2 is desirable.
Column Overloading Loading too much crude product onto the column will result in poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the stationary phase.
Improper Column Packing Channels or cracks in the stationary phase will lead to a non-uniform flow of the eluent and poor separation. Ensure the column is packed uniformly and without any air bubbles.
Structurally Similar Impurities If the impurities are very similar in polarity to the product (e.g., regioisomers), standard column chromatography may not be sufficient. Consider using preparative HPLC for better resolution.

Experimental Protocol: Preparative HPLC Method Development

  • Analytical Method Development: Develop an analytical HPLC method that shows baseline separation of the product from its impurities. A common starting point for acidic compounds is a C18 column with a mobile phase gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile.

  • Method Scaling: Once a good analytical separation is achieved, the method can be scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect fractions as the product elutes from the column.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC to determine their purity. Combine the pure fractions and evaporate the solvent to obtain the purified product.

Persistent Impurities After Acid-Base Extraction

Problem: Neutral or other acidic impurities remain after performing an acid-base extraction.

Possible Causes & Solutions:

CauseSolution
Incomplete Extraction The carboxylic acid may not have been fully converted to its water-soluble carboxylate salt. Use a sufficient excess of a suitable base (e.g., 1 M NaOH or saturated NaHCO3 solution) and ensure thorough mixing of the aqueous and organic layers.[1] Perform multiple extractions with the basic solution to ensure complete transfer of the acidic product to the aqueous phase.
Emulsion Formation An emulsion between the aqueous and organic layers can trap impurities. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
Impurity with Similar Acidity If an impurity is also acidic, it will be extracted along with the product into the aqueous phase. In this case, acid-base extraction alone will not be sufficient. Further purification by recrystallization or chromatography will be necessary after the initial acid-base extraction.
Precipitation Issues After acidifying the aqueous layer to precipitate the product, ensure the pH is sufficiently low (pH 1-2) for complete precipitation.[1] Cooling the solution in an ice bath can also improve the yield of the precipitated product.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer the solution to a separatory funnel and add a 1 M solution of sodium hydroxide or a saturated solution of sodium bicarbonate.

  • Stopper the funnel and shake vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with the basic solution two more times.

  • Combine the aqueous extracts and wash them with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Cool the combined aqueous layer in an ice bath and acidify with concentrated HCl until the pH is between 1 and 2.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry thoroughly.

Visualizing Purification Workflows

The following diagrams illustrate the logical steps involved in the purification methods described above.

Recrystallization_Workflow cluster_0 Recrystallization Troubleshooting cluster_1 Troubleshooting Points start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form? cool->no_crystals filter Vacuum Filtration ice_bath->filter pure_product Pure Crystalline Product filter->pure_product mother_liquor Mother Liquor (contains impurities) filter->mother_liquor low_recovery Low Recovery? filter->low_recovery induce_crystallization Induce Crystallization (scratch, seed) no_crystals->induce_crystallization Yes induce_crystallization->ice_bath check_solvent Check Solvent Volume & Solubility low_recovery->check_solvent Yes

Caption: A workflow diagram for troubleshooting common issues during the recrystallization of this compound.

Chromatography_Workflow cluster_0 Column Chromatography / Preparative HPLC cluster_1 Key Considerations start Crude Product load Load onto Column start->load mobile_phase Mobile Phase Selection (TLC/Analytical HPLC) loading Sample Loading (avoid overloading) elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/HPLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product mobile_phase->elute loading->load

Caption: A generalized workflow for the purification of this compound using column chromatography or preparative HPLC.

AcidBase_Extraction_Workflow cluster_0 Acid-Base Extraction start Crude Product in Organic Solvent add_base Extract with Aqueous Base (e.g., NaOH) start->add_base separate_layers Separate Layers add_base->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Product as Salt) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (e.g., HCl to pH 1-2) aqueous_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filter Filter and Dry precipitate->filter pure_product Pure Product filter->pure_product

Caption: A step-by-step diagram illustrating the acid-base extraction process for purifying this compound.

References

investigating the stability of 3-Chloro-4-cyclopropylbenzoic acid under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used to evaluate the stability of a compound like 3-Chloro-4-cyclopropylbenzoic acid?

A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[1][2] These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] For a compound like this compound, a minimal set of stress conditions should include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures (e.g., 40-80°C).[1][3]

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 40-80°C).[1][3]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room or elevated temperatures.[3]

  • Thermal Degradation: Heating the solid compound (e.g., at temperatures ranging from 40°C to higher, depending on its melting point) with and without humidity.

  • Photostability: Exposing the solid compound and its solution to a combination of visible and UV light, as specified by ICH guideline Q1B.[1]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not documented, based on the degradation of similar chlorinated benzoic acids, we can anticipate several potential pathways. For instance, studies on 3-chlorobenzoate and 4-chlorobenzoate have shown that degradation can occur via hydroxylation of the aromatic ring to form chlorocatechol intermediates.[4] For this compound, potential degradation could involve:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature, decarboxylation could occur.

  • Oxidation: The cyclopropyl group and the aromatic ring are susceptible to oxidative cleavage.

  • Photodegradation: UV light can induce cleavage of the carbon-chlorine bond or reactions involving the aromatic ring.

Q3: How can I analyze the degradation products of this compound?

A3: A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A common and effective technique is High-Performance Liquid Chromatography (HPLC) with a UV detector.[5] The development of such a method would involve:

  • Column Selection: A reverse-phase column (e.g., C18) is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often used to achieve good separation of polar and non-polar compounds.

  • Detector Wavelength: The detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No degradation is observed under initial stress conditions. The compound is highly stable, or the stress conditions are too mild.Increase the severity of the stress conditions. For hydrolysis, use a higher concentration of acid/base or a higher temperature.[2][3] For oxidation, increase the concentration of the oxidizing agent or the reaction time.
Complete degradation of the compound is observed. The stress conditions are too harsh.Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times to aim for 5-20% degradation.[2]
Poor separation of degradation products in HPLC analysis. The chromatographic method is not optimized.Adjust the mobile phase composition, gradient profile, or pH. Consider using a different column with a different stationary phase.
Mass balance is not achieved (sum of parent compound and degradation products is not close to 100%). Some degradation products are not detected by the analytical method (e.g., they are volatile or do not have a UV chromophore), or they are co-eluting.Use a more universal detector like a mass spectrometer (LC-MS) to identify all degradation products.[6] Re-evaluate the specificity of the HPLC method.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in an oven at 70°C for 48 hours.

    • After exposure, dissolve the solid in a suitable solvent to obtain a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) and a thin layer of the solid compound to a light source according to ICH Q1B guidelines.

    • Analyze the samples at appropriate time points.

  • Analysis: Analyze all stressed samples, along with a control sample (un-stressed), using a validated stability-indicating HPLC method.

Data Presentation

The results of the forced degradation studies can be summarized in the following table. The values presented are hypothetical and for illustrative purposes only.

Stress ConditionAssay of this compound (%)Number of Degradation ProductsMajor Degradant Peak Area (%)
Control 99.80-
0.1 M HCl (60°C, 24h) 85.228.5 (at RRT 0.8)
0.1 M NaOH (60°C, 24h) 78.9312.1 (at RRT 0.6)
3% H₂O₂ (RT, 24h) 92.515.3 (at RRT 1.2)
Heat (70°C, 48h) 98.111.2 (at RRT 0.9)
Photolytic (ICH Q1B) 90.726.8 (at RRT 1.5)

*RRT = Relative Retention Time

Visualizations

Experimental Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Degradation (Solid, 70°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo hplc HPLC Analysis with Stability-Indicating Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation and Mass Balance Calculation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Logical Relationship for Stability Indicating Method Development

G start Start: Need for Stability Data forced_degradation Perform Forced Degradation Studies start->forced_degradation generate_samples Generate Degraded Samples forced_degradation->generate_samples develop_hplc Develop HPLC Method generate_samples->develop_hplc optimize_method Optimize Separation of Parent and Degradants develop_hplc->optimize_method validate_method Validate Method per ICH Guidelines (Specificity, Linearity, Accuracy, etc.) optimize_method->validate_method stability_indicating Establish Stability-Indicating Method validate_method->stability_indicating

Caption: Logical flow for developing a stability-indicating analytical method.

References

addressing challenges in scaling up 3-Chloro-4-cyclopropylbenzoic acid production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and scale-up of 3-Chloro-4-cyclopropylbenzoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work and production scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two prevalent synthetic routes for this compound are the Grignard Reaction pathway and the Suzuki-Miyaura Cross-Coupling pathway. The choice of route often depends on the availability of starting materials, scale of production, and desired purity profile.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Key safety considerations include the handling of flammable solvents like THF and diethyl ether, corrosive reagents such as strong acids and bases, and pyrophoric materials like Grignard reagents. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.[1][2] Ensure all equipment is thoroughly dried to prevent violent reactions with moisture-sensitive reagents.

Q3: How can I minimize the formation of the Wurtz coupling byproduct in the Grignard reaction?

A3: The formation of Wurtz coupling byproducts is a common issue in Grignard reactions.[3] To minimize this, ensure a slow addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. Additionally, maintaining an optimal reaction temperature and using fresh, high-quality magnesium can improve the selectivity of the Grignard reagent formation.[3]

Q4: What are the critical parameters to control during the Suzuki-Miyaura cross-coupling reaction?

A4: For a successful Suzuki-Miyaura coupling, critical parameters include the choice of palladium catalyst and ligand, the base, and the solvent system. The reaction is also sensitive to oxygen, so maintaining an inert atmosphere (e.g., with argon or nitrogen) is essential to prevent catalyst degradation. The reaction temperature should be carefully controlled to ensure complete reaction without significant byproduct formation.

Q5: What are the most common impurities I might encounter?

A5: Common impurities can include unreacted starting materials, homocoupling byproducts from the Suzuki-Miyaura reaction, Wurtz coupling products from the Grignard reaction, and regioisomers depending on the selectivity of the reactions. Residual palladium from the cross-coupling reaction is also a critical impurity to monitor and remove.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Reaction Step
Symptom Possible Cause Suggested Solution
Reaction fails to initiate.Inactive magnesium surface.Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and use anhydrous solvents.[1]
Low conversion to Grignard reagent.Impure alkyl halide starting material.Purify the alkyl halide by distillation before use.
Incorrect reaction temperature.Maintain the reaction at a gentle reflux to sustain the reaction without excessive solvent loss.
Formation of a black, cloudy mixture.Prolonged heating leading to decomposition.Monitor the reaction progress and stop heating once the magnesium is consumed.[1]
Issue 2: Incomplete Conversion in Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause Suggested Solution
Stalled reaction with starting materials remaining.Deactivated palladium catalyst.Ensure the reaction is performed under a strict inert atmosphere. Consider using a more robust ligand or a higher catalyst loading.
Insufficiently strong or soluble base.Switch to a stronger base like potassium phosphate or cesium carbonate. Ensure the chosen base is sufficiently soluble in the reaction medium.
Poor solubility of reactants.Try a different solvent system, such as a mixture of toluene and water, or add a phase-transfer catalyst.
Low yield of the desired product.Competing side reactions (e.g., homocoupling).Optimize the reaction temperature and stoichiometry of the reactants. A lower temperature may favor the desired cross-coupling.
Issue 3: Difficulty in Product Purification and Isolation
Symptom Possible Cause Suggested Solution
Oily product that is difficult to crystallize.Presence of impurities.Perform a column chromatography purification before attempting crystallization.
Incorrect crystallization solvent.Screen a variety of solvents and solvent mixtures to find optimal crystallization conditions. Consider using a co-solvent system.
Product co-precipitates with byproducts.Similar solubility profiles of product and impurities.Recrystallize the product multiple times from a suitable solvent system. Alternatively, consider derivatization to facilitate separation, followed by removal of the derivatizing group.
High levels of residual palladium in the final product.Inefficient removal of the catalyst.Treat the product solution with an activated carbon slurry or a palladium scavenger resin.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scale.

Step 1: Grignard Reagent Formation

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings (1.2 eq.) to the flask and activate with a crystal of iodine.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Dissolve cyclopropyl bromide (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the cyclopropyl bromide solution to initiate the reaction.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining cyclopropyl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Carboxylation

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate, dry apparatus, bubble dry carbon dioxide gas through anhydrous diethyl ether at -78 °C (dry ice/acetone bath) to create a saturated solution.

  • Slowly add the Grignard reagent to the vigorously stirred carbon dioxide solution via a cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).

Protocol 2: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling

This protocol is for illustrative purposes and should be adapted and optimized for specific laboratory conditions and scale.

Step 1: Reaction Setup

  • To a degassed solution of 3-chloro-4-bromobenzoic acid (1.0 eq.) and cyclopropylboronic acid (1.5 eq.) in a mixture of toluene and water (4:1) in a reaction vessel, add a suitable base such as K₃PO₄ (3.0 eq.).

  • Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under the inert atmosphere.

Step 2: Reaction

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system.

Visualizations

Synthesis_Workflow cluster_grignard Grignard Reaction Pathway cluster_suzuki Suzuki-Miyaura Pathway 4-Bromo-2-chlorobenzoic acid 4-Bromo-2-chlorobenzoic acid Grignard Reagent Grignard Reagent 4-Bromo-2-chlorobenzoic acid->Grignard Reagent 1. Mg, THF Mg, THF Mg, THF 3-Chloro-4-cyclopropylbenzoic acid_G This compound Grignard Reagent->3-Chloro-4-cyclopropylbenzoic acid_G 2. CO2 3. H3O+ CO2 CO2 H3O+ H3O+ 3-Chloro-4-bromobenzoic acid 3-Chloro-4-bromobenzoic acid 3-Chloro-4-cyclopropylbenzoic acid_S This compound 3-Chloro-4-bromobenzoic acid->3-Chloro-4-cyclopropylbenzoic acid_S Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->3-Chloro-4-cyclopropylbenzoic acid_S Pd catalyst, Base Pd catalyst, Base Pd catalyst, Base->3-Chloro-4-cyclopropylbenzoic acid_S Troubleshooting_Logic Low_Yield Low Product Yield Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Purification_Loss Loss During Purification? Low_Yield->Purification_Loss Catalyst_Issue Catalyst Deactivation Incomplete_Reaction->Catalyst_Issue Yes Temp_Issue Suboptimal Temperature Incomplete_Reaction->Temp_Issue Yes Reagent_Quality Poor Reagent Quality Incomplete_Reaction->Reagent_Quality Yes Side_Reactions->Temp_Issue Yes Byproduct_Formation Homocoupling/Wurtz Product Side_Reactions->Byproduct_Formation Yes Crystallization_Problem Inefficient Crystallization Purification_Loss->Crystallization_Problem Yes

References

understanding the degradation pathways of 3-Chloro-4-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the degradation pathways of 3-Chloro-4-cyclopropylbenzoic acid is limited in publicly available scientific literature. The information provided herein is extrapolated from studies on structurally similar compounds, such as 3-chlorobenzoic acid (3-CBA) and other substituted aromatic acids, combined with established principles of xenobiotic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the likely microbial degradation pathways for this compound?

A1: Based on the degradation of other chlorobenzoates, the microbial breakdown of this compound is expected to proceed via initial enzymatic attacks on the aromatic ring. The most probable pathways involve dioxygenase enzymes that hydroxylate the ring, leading to the formation of substituted catechol intermediates.[1][2] Following this, the ring is cleaved through either an ortho or meta cleavage pathway, funneling the resulting aliphatic acids into central metabolism, such as the tricarboxylic acid (TCA) cycle.[3] Alternative pathways involving intermediates like protocatechuate and gentisate have also been observed for some chlorobenzoate-degrading bacteria.[2]

Q2: What are the expected initial transformation products in microbial degradation?

A2: The initial key step is likely the formation of a dihydroxy-intermediate. Specifically, a dioxygenase enzyme could attack the aromatic ring to form a cyclopropyl-substituted chlorocatechol. For instance, an initial 1,2-dioxygenation could lead to 3-chloro-4-cyclopropyl-catechol. Subsequent enzymatic steps would then cleave the aromatic ring of this catechol.

Q3: How might the cyclopropyl group affect degradation?

A3: The cyclopropyl group is a strained ring system that could influence the degradation process in several ways. It may sterically hinder the approach of microbial enzymes to the aromatic ring, potentially slowing down the initial hydroxylation step compared to a simpler alkyl substituent. Conversely, the electronic properties of the cyclopropyl group might alter the susceptibility of the aromatic ring to enzymatic attack. The degradation of the cyclopropyl ring itself would likely occur after the aromatic ring has been cleaved and would proceed through pathways for alicyclic compounds.

Q4: What is the potential for abiotic degradation, such as photolysis?

A4: Aromatic carboxylic acids can be susceptible to photolytic degradation in aqueous environments.[4][5] For this compound, direct photolysis may occur through the absorption of UV light, leading to the homolytic cleavage of the C-Cl bond, which is a common photodegradation pathway for chlorinated aromatic compounds.[6] This would result in the formation of 4-cyclopropylbenzoic acid. Further photo-oxidation of the aromatic ring can also occur, leading to ring opening and mineralization to CO2. The rate and extent of photolysis will depend on factors like the pH of the water, the presence of photosensitizing substances (like dissolved organic matter), and the intensity of the light source.[4]

Troubleshooting Guides

Q1: Why is no degradation of this compound observed in my experiment?

A1:

  • Inappropriate Microbial Consortium: The microbial inoculum you are using may lack the specific enzymes required to degrade this xenobiotic compound.[7] Consider sourcing inoculum from a site with a history of contamination with similar compounds.

  • Toxicity: The concentration of the test compound may be too high, leading to toxic effects on the microbial population.[8] Try running the experiment with a range of lower concentrations.

  • Nutrient Limitation: The growth medium may be lacking essential nutrients (e.g., nitrogen, phosphorus) or co-metabolites that are necessary for microbial growth and enzymatic activity.[8]

  • Unfavorable Environmental Conditions: Factors such as pH, temperature, and oxygen availability can significantly impact microbial activity.[9] Ensure these parameters are optimal for the microorganisms being used.

  • Low Bioavailability: The compound may have low solubility in your aqueous medium or may be adsorbing to the surfaces of your experimental apparatus, making it unavailable to the microbes.[10]

Q2: How can I confirm that the observed loss of the parent compound is due to microbial activity?

A2: To distinguish between biotic and abiotic degradation, you must include appropriate controls in your experimental setup:

  • Sterile Control: An identical setup that has been sterilized (e.g., by autoclaving or filtration) and contains the test compound but no microorganisms. The loss of the compound in this control can be attributed to abiotic processes like hydrolysis or volatilization.

  • Dark Control: For photolysis studies, a control sample that is incubated in the dark under the same conditions as the irradiated samples will account for any non-photolytic degradation.

  • No-Substrate Control: A culture containing the microorganisms and medium but without the test compound can be used to monitor the health and background activity of the microbial population.

Q3: I am seeing the accumulation of an unknown intermediate. How can I identify it?

A3: The identification of unknown metabolites is crucial for elucidating the degradation pathway. A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a Diode-Array Detector (DAD) can provide preliminary information on the polarity and UV-Vis spectrum of the intermediate.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the intermediate and, with tandem MS (MS/MS), its fragmentation pattern, which can be used to deduce its structure.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile intermediates, or those that can be made volatile through derivatization (e.g., silylation or esterification), GC-MS provides excellent separation and structural information.[13][14]

Q4: My analytical results are not reproducible. What could be the cause?

A4:

  • Sample Preparation: Inconsistent extraction efficiency from the experimental matrix (e.g., soil, liquid culture) can lead to variability. Ensure your sample preparation method is validated and consistently applied.

  • Analytical Instrument Instability: The performance of your HPLC or GC-MS can drift over time. Regular calibration and the use of internal standards can help to correct for this.

  • Matrix Effects: Components of your sample matrix (e.g., salts from the culture medium) can interfere with the ionization of your target analyte in MS, leading to signal suppression or enhancement.[12] Consider sample clean-up steps or matrix-matched calibration standards.

  • Inherent Variability of Biological Systems: Microbial cultures can exhibit some degree of biological variability. Ensure you have a sufficient number of replicates to account for this.

Experimental Protocols

Protocol 1: Aerobic Biodegradation in a Liquid Culture Medium
  • Prepare Medium: Prepare a sterile mineral salts medium (MSM) containing essential nutrients (N, P, K, trace elements).

  • Prepare Inoculum: Acclimate a microbial consortium (e.g., from activated sludge or contaminated soil) to the test compound by gradually increasing its concentration in the MSM over several weeks.

  • Set up Bioreactors: In sterile flasks, add 100 mL of MSM.

  • Spike Compound: Add this compound from a sterile stock solution to achieve the desired final concentration (e.g., 50 mg/L).

  • Inoculate: Add 1 mL of the acclimated microbial culture to the test flasks.

  • Set up Controls: Prepare sterile controls (MSM + compound, no inoculum) and no-substrate controls (MSM + inoculum, no compound).

  • Incubation: Incubate all flasks on an orbital shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.

  • Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot (e.g., 1 mL) from each flask for analysis.

  • Sample Preparation: Centrifuge the aliquot to remove biomass. Filter the supernatant through a 0.22 µm filter.

  • Analysis: Analyze the concentration of the parent compound and any potential metabolites in the supernatant using HPLC-UV or LC-MS/MS.

Protocol 2: Aqueous Photolysis Study
  • Prepare Solutions: Prepare a solution of this compound in sterile, buffered, purified water (e.g., pH 7 phosphate buffer) at a relevant concentration (e.g., 1 mg/L).

  • Fill Photolysis Cells: Transfer the solution to sterile quartz tubes, which are transparent to UV light.

  • Set up Controls: Prepare dark controls by wrapping identical quartz tubes completely in aluminum foil.

  • Irradiation: Place the tubes in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.[15]

  • Sampling: At predetermined time points, remove one tube from the reactor and one dark control tube.

  • Analysis: Immediately analyze the concentration of the parent compound and any photoproducts in the solutions using HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the rate of photolysis and the half-life (DT50) of the compound.

Quantitative Data Summary

The following tables contain hypothetical data for illustrative purposes.

Table 1: Aerobic Biodegradation of this compound over Time

Time (Days)Concentration in Inoculated Flask (mg/L)Concentration in Sterile Control (mg/L)% Degradation (Biotic)
050.050.00
341.549.817.0
728.049.544.0
1412.549.275.0
28< 1.048.9> 98.0

Table 2: Photolytic Degradation of this compound under Simulated Sunlight

Time (Hours)Concentration in Irradiated Sample (mg/L)Concentration in Dark Control (mg/L)% Degradation (Photolytic)
01.001.000
40.780.9922.0
80.611.0139.0
120.490.9851.0
240.230.9977.0

Visualizations

Putative_Microbial_Degradation_Pathway cluster_pathway Putative Microbial Degradation Pathway parent This compound intermediate1 3-Chloro-4-cyclopropyl-catechol parent->intermediate1 Dioxygenase intermediate2 Ring Cleavage Product (e.g., Muconic acid derivative) intermediate1->intermediate2 Dioxygenase (Ring Cleavage) tca TCA Cycle Intermediates intermediate2->tca Further Metabolism mineralization CO2 + H2O + Cl- tca->mineralization

Caption: A putative microbial degradation pathway for this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Biodegradation Study start Experiment Setup (Inoculum, Medium, Compound) incubation Incubation (Controlled Conditions) start->incubation sampling Time-course Sampling incubation->sampling extraction Sample Preparation (Extraction / Filtration) sampling->extraction analysis Chemical Analysis (HPLC, LC-MS, GC-MS) extraction->analysis data Data Interpretation (Kinetics, Metabolite ID) analysis->data

Caption: A general experimental workflow for a biodegradation study.

References

Technical Support Center: Validation of Analytical Methods for 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the validation of analytical methods for 3-Chloro-4-cyclopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps I should take before starting the validation of an analytical method for this compound?

Before beginning method validation, it is crucial to have a well-developed and optimized analytical method. This includes selecting an appropriate chromatographic system (e.g., HPLC-UV), defining the mobile phase composition, selecting a suitable column, and establishing the optimal detection wavelength. A thorough understanding of the physicochemical properties of this compound, such as its solubility and pKa, is also essential for successful method development.

Q2: What are the key parameters that need to be validated for an HPLC assay of this compound?

According to ICH guidelines, the key validation parameters for an assay of a pharmaceutical intermediate include:

  • Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[1]

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.[2][3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[2]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2]

  • System Suitability: A test to ensure that the chromatographic system is performing adequately for the intended analysis.[1][6][7][8][9]

Q3: What are typical acceptance criteria for the validation of an HPLC method for a pharmaceutical intermediate like this compound?

Acceptance criteria should be predefined in the validation protocol. Typical criteria are summarized in the table below.

Troubleshooting Guides

This section provides solutions to common problems encountered during the validation of HPLC methods for this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Tailing factor (Tf) > 2.0.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Silanol Groups: The acidic nature of this compound can lead to interactions with residual silanol groups on the silica-based column packing.- Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 to suppress the ionization of silanol groups. - Increase Buffer Strength: Use a higher concentration of the buffer (e.g., 25-50 mM) to maintain a consistent pH on the column. - Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions.
Column Overload: Injecting too much sample onto the column.- Reduce Injection Volume: Decrease the volume of the sample injected. - Dilute the Sample: Prepare a more dilute sample solution.
Inappropriate Injection Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase.- Use Mobile Phase as Solvent: Dissolve the sample in the initial mobile phase composition whenever possible. - Reduce Solvent Strength: If a different solvent must be used, ensure it is weaker than or as close in strength to the mobile phase as possible.
Column Void or Contamination: A void at the head of the column or contamination of the inlet frit.- Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent. - Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.
Problem 2: Inconsistent Retention Times

Symptoms:

  • Significant drift or random variation in the retention time of the analyte peak across injections.

Possible Causes and Solutions:

Cause Solution
Inadequate Column Equilibration: Insufficient time for the column to stabilize with the mobile phase before injection.- Increase Equilibration Time: Equilibrate the column for at least 10-15 column volumes with the initial mobile phase before the first injection and between gradient runs.
Mobile Phase Composition Changes: Inaccurate preparation or degradation of the mobile phase.- Prepare Fresh Mobile Phase Daily: Ensure accurate measurement of all components. - Degas the Mobile Phase: Use an online degasser or vacuum filtration to remove dissolved gases.
Pump Malfunction: Inconsistent flow rate from the HPLC pump.- Prime the Pump: Ensure all pump heads are properly primed. - Check for Leaks: Inspect all fittings for any signs of leakage. - Perform Pump Maintenance: If the problem persists, the pump may require servicing (e.g., replacing seals).
Temperature Fluctuations: Changes in ambient temperature affecting the column and mobile phase.- Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment.
Problem 3: Failure to Meet Accuracy or Precision Acceptance Criteria

Symptoms:

  • Percent recovery outside the typical range of 98-102%.

  • Relative Standard Deviation (RSD) for replicate injections is higher than the accepted limit (e.g., >2%).

Possible Causes and Solutions:

Cause Solution
Inaccurate Standard or Sample Preparation: Errors in weighing, dilution, or volumetric measurements.- Verify Pipette and Balance Calibration: Ensure all volumetric glassware and analytical balances are properly calibrated. - Review Preparation Procedure: Carefully re-examine the standard and sample preparation steps for any potential sources of error.
Sample Instability: Degradation of this compound in the sample solution.- Conduct Solution Stability Studies: Determine the stability of the analyte in the chosen solvent over the expected analysis time. - Prepare Samples Fresh: If instability is an issue, prepare samples immediately before analysis.
Matrix Effects: Interference from other components in the sample matrix.- Improve Sample Cleanup: Implement a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components. - Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix that is representative of the sample.
Poor Peak Integration: Inconsistent or incorrect integration of the analyte peak.- Optimize Integration Parameters: Adjust the peak integration parameters in the chromatography data system to ensure consistent and accurate peak area determination.

Data Presentation: Typical Validation Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of an HPLC assay method for a pharmaceutical intermediate like this compound.[2][5][10]

Validation ParameterAcceptance Criteria
System Suitability - Tailing Factor (Tf): ≤ 2.0- Theoretical Plates (N): > 2000- %RSD of Peak Area (n=6): ≤ 2.0%
Specificity No interference from blank, placebo, impurities, or degradation products at the retention time of the analyte peak. Peak purity of the analyte should pass.
Linearity - Correlation Coefficient (r²): ≥ 0.999- y-intercept: Should be close to zero.
Range Typically 80% to 120% of the target analyte concentration.
Accuracy Percent Recovery: 98.0% to 102.0%
Precision - Repeatability (%RSD): ≤ 2.0%- Intermediate Precision (%RSD): ≤ 2.0%
Robustness The method should remain reliable under small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature. The %RSD of the results should not be significantly affected.
Limit of Quantitation (LOQ) For impurity methods, the LOQ should be demonstrated to be sufficiently low to quantify impurities at the specified level.
Limit of Detection (LOD) For impurity methods, the LOD should be determined to show the sensitivity of the method.

Experimental Protocols

Representative HPLC-UV Method for Assay of this compound

This protocol is a representative method based on the analysis of structurally similar compounds and general principles of reversed-phase HPLC for acidic analytes. This method should be optimized and validated for your specific application.

Chromatographic Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Standard Solution Preparation (Example Concentration: 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to cool to room temperature.

  • Dilute to volume with the diluent and mix well.

Sample Solution Preparation:

  • Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Follow steps 2-4 of the Standard Solution Preparation.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[11][12][13][14]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample and sample solution to UV light (254 nm) and visible light for an appropriate duration.

After exposure, neutralize the acidic and basic samples, and dilute all samples to the target concentration for HPLC analysis. The chromatograms should be evaluated for the separation of the main peak from any degradation products.

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed (Tf > 2.0) check_ph Is Mobile Phase pH 2.5-3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Acid (e.g., Phosphoric Acid) check_ph->adjust_ph No check_buffer Is Buffer Strength Adequate (25-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase Buffer Concentration check_buffer->increase_buffer No check_column Is a High-Purity, End-capped Column Used? check_buffer->check_column Yes increase_buffer->check_column change_column Switch to a Suitable End-capped Column check_column->change_column No check_overload Is Sample Overload Suspected? check_column->check_overload Yes change_column->check_overload reduce_conc Reduce Injection Volume or Dilute Sample check_overload->reduce_conc Yes resolved Peak Shape Improved check_overload->resolved No, consult further reduce_conc->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Experimental Workflow for Method Validation

G start Method Development and Optimization protocol Write Validation Protocol start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability report Compile Validation Report specificity->report linearity->report accuracy->report precision->report robustness->report system_suitability->report

Caption: Workflow for analytical method validation.

References

Validation & Comparative

Comparative Reactivity Analysis: 3-Chloro-4-cyclopropylbenzoic Acid vs. 3-chloro-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

<_>

A Guide for Researchers in Drug Development

In the landscape of medicinal chemistry and drug development, the nuanced selection of substituents on an aromatic scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides a comparative analysis of the reactivity of two key benzoic acid derivatives: 3-Chloro-4-cyclopropylbenzoic acid and 3-chloro-4-fluorobenzoic acid. Understanding their relative reactivity is crucial for chemists designing synthetic routes and predicting the behavior of these building blocks in multi-step syntheses.

Executive Summary

The primary difference in reactivity between this compound and 3-chloro-4-fluorobenzoic acid stems from the electronic nature of the substituent at the C4 position. The cyclopropyl group is a weak electron-donating group, whereas the fluorine atom is a strong electron-withdrawing group. This fundamental difference dictates the acidity of the carboxylic acid and the electrophilicity of the aromatic ring, leading to distinct reactivity profiles.

3-chloro-4-fluorobenzoic acid is the more acidic and more reactive of the two in nucleophilic acyl substitution reactions, such as amidation and esterification. This is due to the electron-withdrawing nature of the fluorine atom, which stabilizes the carboxylate anion and increases the electrophilicity of the carbonyl carbon.

Conversely, This compound is expected to be more reactive in electrophilic aromatic substitution reactions. The electron-donating character of the cyclopropyl group increases the electron density of the benzene ring, making it more susceptible to attack by electrophiles.

Structural and Electronic Properties

The electronic influence of a substituent on a benzene ring is often quantified by the Hammett constant (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

CompoundStructureSubstituent (at C4)Electronic EffectHammett Constant (σp)Predicted pKa
This compoundthis compoundCyclopropylElectron-Donating (weak)-0.21[1][2]> 3.77
3-chloro-4-fluorobenzoic acid3-chloro-4-fluorobenzoic acidFluoroElectron-Withdrawing (strong)+0.06[3]~3.77 (Predicted)[4]

Note: The predicted pKa for 3-chloro-4-fluorobenzoic acid is based on available data for the compound. A precise experimental pKa for this compound was not found in the searched literature, but it is expected to be higher (less acidic) than its fluoro-containing counterpart due to the electron-donating nature of the cyclopropyl group.

Reactivity Comparison

The differing electronic properties of the cyclopropyl and fluoro substituents lead to predictable differences in reactivity in several key transformations relevant to drug development.

Acidity

The acidity of a benzoic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups stabilize the negative charge on the carboxylate, increasing acidity (lower pKa).[5][6][7]

  • 3-chloro-4-fluorobenzoic acid: The strongly electron-withdrawing fluorine atom stabilizes the carboxylate anion, making this compound more acidic. A predicted pKa value is approximately 3.77.[4]

  • This compound: The electron-donating cyclopropyl group slightly destabilizes the carboxylate anion, resulting in a weaker acid (higher pKa) compared to the fluorinated analog.

Nucleophilic Acyl Substitution (e.g., Amidation, Esterification)

These reactions are fundamental in drug discovery for creating amide and ester linkages. The rate of these reactions is dependent on the electrophilicity of the carbonyl carbon of the carboxylic acid.

  • 3-chloro-4-fluorobenzoic acid: The electron-withdrawing fluorine atom increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • This compound: The electron-donating cyclopropyl group reduces the electrophilicity of the carbonyl carbon, rendering it less reactive in nucleophilic acyl substitution reactions.

Electrophilic Aromatic Substitution (EAS)

While the chloro and carboxylic acid groups are deactivating, the nature of the C4 substituent will influence the overall reactivity of the aromatic ring towards electrophiles.

  • This compound: The electron-donating cyclopropyl group activates the ring towards EAS relative to the fluoro-substituted compound, making it more reactive .

  • 3-chloro-4-fluorobenzoic acid: The electron-withdrawing fluorine atom deactivates the ring, making it less reactive in EAS reactions.

Experimental Protocols

To empirically determine and compare the reactivity of these two compounds, a standard amidation reaction can be performed under identical conditions, monitoring the reaction progress and yield.

Representative Protocol for Comparative Amidation

This protocol describes a general procedure for amide bond formation using a common coupling agent.

Materials:

  • This compound or 3-chloro-4-fluorobenzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the respective benzoic acid (1.0 mmol) in anhydrous DMF (5 mL) at room temperature, add benzylamine (1.1 mmol), HATU (1.2 mmol), and DIPEA (2.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 30 min, 1h, 2h, 4h).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the corresponding amide.

The reaction rates can be compared by analyzing the consumption of the starting material or the formation of the product over time. The compound that reaches completion faster or gives a higher yield in a set amount of time is considered more reactive under these conditions.

Visualizing the Comparison

The logical flow of how substituent electronic effects influence reactivity can be visualized as follows:

ReactivityComparison sub_c This compound effect_c Cyclopropyl: Electron-Donating (EDG) sub_c->effect_c sub_f 3-chloro-4-fluorobenzoic acid effect_f Fluoro: Electron-Withdrawing (EWG) sub_f->effect_f acidity_c Lower Acidity (Higher pKa) effect_c->acidity_c nuc_acyl_c Less Reactive in Nucleophilic Acyl Substitution effect_c->nuc_acyl_c eas_c More Reactive in Electrophilic Aromatic Substitution effect_c->eas_c acidity_f Higher Acidity (Lower pKa) effect_f->acidity_f nuc_acyl_f More Reactive in Nucleophilic Acyl Substitution effect_f->nuc_acyl_f eas_f Less Reactive in Electrophilic Aromatic Substitution effect_f->eas_f AmidationWorkflow start Start: Benzoic Acid Derivative reagents Add Amine, Coupling Agent (HATU), and Base (DIPEA) in DMF start->reagents stir Stir at Room Temperature reagents->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify by Column Chromatography workup->purify product Final Product: Amide purify->product

References

A Comparative Guide to the Synthesis of 3-Chloro-4-cyclopropylbenzoic Acid: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a plausible established synthetic route and a hypothetical novel synthetic pathway to 3-Chloro-4-cyclopropylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. The comparison focuses on reaction efficiency, reagent accessibility, and potential for scalability, supported by representative experimental data and protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound is critical for the advancement of numerous research and development projects. Below is a summary of the key performance indicators for an established and a novel synthetic approach.

ParameterEstablished Route: Suzuki-Miyaura CouplingNovel Route: Directed C-H Chlorination
Starting Material 3-Bromo-4-chlorobenzoic acid4-Cyclopropylbenzoic acid
Key Transformation Palladium-catalyzed cross-couplingPalladium-catalyzed C-H activation/chlorination
Overall Yield (Hypothetical) 75-85%80-90%
Purity (Typical) >98% after chromatography>98% after chromatography
Number of Steps 11
Key Reagents Cyclopropylboronic acid, Pd catalyst, baseN-Chlorosuccinimide (NCS), Pd catalyst, directing group
Advantages High selectivity, well-established methodologyHigh atom economy, potentially greener
Disadvantages Use of expensive palladium catalyst and boronic acidMay require a specific directing group, catalyst optimization

Experimental Protocols

Established Route: Suzuki-Miyaura Coupling

This route utilizes a well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a solution of 3-bromo-4-chlorobenzoic acid (1.0 eq) and cyclopropylboronic acid (1.5 eq) in a mixture of toluene and water (4:1) is added potassium carbonate (3.0 eq).

  • Catalyst Addition: The mixture is degassed with argon for 15 minutes, followed by the addition of a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Reaction: The reaction mixture is heated to 90 °C and stirred for 12 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1M HCl. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Novel Route: Directed C-H Chlorination (Hypothetical)

This proposed novel route employs a modern C-H activation strategy for the direct chlorination of 4-cyclopropylbenzoic acid, potentially offering a more atom-economical and efficient synthesis.

Reaction Scheme:

Detailed Protocol:

  • Substrate Preparation: 4-Cyclopropylbenzoic acid (1.0 eq) is first converted to a derivative containing a directing group (e.g., an amide or an ester with a coordinating moiety) to facilitate ortho-C-H activation.

  • Reaction Setup: The directed substrate is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) along with N-chlorosuccinimide (NCS) (1.2 eq).

  • Catalysis: A palladium catalyst, such as Pd(OAc)₂, (0.1 eq) and a ligand are added to the mixture.

  • Reaction: The reaction is heated to 100 °C for 24 hours.

  • Deprotection and Work-up: Upon completion, the directing group is cleaved (e.g., by hydrolysis). The mixture is then worked up similarly to the established route, involving acidification, extraction, and purification by column chromatography to yield the final product.

Visualizing the Synthetic and Evaluation Logic

To better understand the workflow and decision-making process in selecting a synthetic route, the following diagrams are provided.

Synthetic_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling or C-H Chlorination) Start->Reaction Reagents, Catalyst Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Crude Product Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis FinalProduct Final Product: This compound Analysis->FinalProduct Confirmed Structure & Purity

A generalized workflow for the synthesis of this compound.

Route_Evaluation Goal Optimal Synthetic Route to This compound Yield Yield Goal->Yield Purity Purity Goal->Purity Cost Cost-Effectiveness (Reagents, Catalyst) Goal->Cost Safety Safety & Environmental Impact Goal->Safety Scalability Scalability Goal->Scalability Established Established Route (Suzuki-Miyaura) Yield->Established Novel Novel Route (C-H Chlorination) Yield->Novel Purity->Established Purity->Novel Cost->Established Cost->Novel Safety->Established Safety->Novel Scalability->Established Scalability->Novel

Key parameters for the evaluation and comparison of synthetic routes.

Conclusion

The established Suzuki-Miyaura coupling provides a reliable and high-yielding method for the synthesis of this compound, benefiting from a vast body of literature and predictable outcomes. The hypothetical novel C-H chlorination route presents an attractive alternative with the potential for improved atom economy and a more streamlined process, though it would require significant optimization of the directing group strategy and catalytic system. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost constraints, and available expertise. Further experimental validation of the novel route is necessary to fully assess its viability and advantages over the established method.

A Comparative Analysis of Catalytic Systems for the Synthesis of 3-Chloro-4-cyclopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various palladium-based catalytic systems for the synthesis of 3-Chloro-4-cyclopropylbenzoic acid, a key intermediate in the development of pharmaceutical compounds. The synthesis is typically achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This document outlines the experimental protocols and presents a comparative analysis of catalyst performance based on representative data to guide catalyst selection in research and development settings.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[2] The choice of catalyst is paramount, directly influencing reaction yield, speed, and overall process efficiency.

Comparative Performance of Catalysts

The following table summarizes the performance of three distinct palladium-based catalyst systems in the Suzuki-Miyaura coupling of 3-chloro-4-iodobenzoic acid with cyclopropylboronic acid. The data, while representative, is modeled on established performance characteristics of these catalyst classes in similar cross-coupling reactions.[3][4][5]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemperature (°C)Time (h)Yield (%)
Catalyst A: Pd(PPh₃)₄5Toluene/H₂O (4:1)K₂CO₃1001278
Catalyst B: Pd(dppf)Cl₂2Dioxane/H₂O (4:1)K₃PO₄90689
Catalyst C: Pd₂(dba)₃ + SPhos1THF/H₂O (10:1)Cs₂CO₃80296

Analysis:

  • Catalyst A (Pd(PPh₃)₄): A first-generation, general-purpose catalyst, it requires higher loading and elevated temperatures, resulting in a moderate yield over a longer reaction time.

  • Catalyst B (Pd(dppf)Cl₂): The use of a ferrocenyl phosphine ligand (dppf) enhances catalytic activity, allowing for lower catalyst loading and significantly reduced reaction time while improving yield.

  • Catalyst C (Pd₂(dba)₃ + SPhos): This modern system, employing a sterically hindered biaryl phosphine ligand (SPhos), demonstrates the highest efficiency. It operates effectively at the lowest catalyst loading and temperature, providing an excellent yield in the shortest time.[2]

Experimental Protocols

Below is a detailed methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is generalized and should be adapted based on the specific catalyst system selected.

Reaction Scheme:

Reaction Scheme

Materials and Reagents:

  • 3-chloro-4-iodobenzoic acid

  • Cyclopropylboronic acid[6]

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃/SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous Solvent (e.g., Toluene, Dioxane, THF)

  • Degassed Water

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Apparatus:

  • Two-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and heat plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • Setup: To a dry two-neck round-bottom flask under an inert atmosphere, add 3-chloro-4-iodobenzoic acid (1.0 eq.), cyclopropylboronic acid (1.5 eq.), the selected base (3.0 eq.), and the palladium catalyst system (as specified in the table).

  • Solvent Addition: Add the appropriate anhydrous organic solvent and degassed water via syringe.

  • Reaction: Stir the mixture vigorously and heat to the specified temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and water.

  • Acidification: Carefully acidify the aqueous layer to a pH of ~2 with 1 M HCl to precipitate the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualizing the Process

To better understand the relationships within the synthesis, the following diagrams illustrate the reaction pathway and the general experimental workflow.

ReactionPathway Reactant1 3-chloro-4-iodobenzoic acid CatalystStep Pd-Catalyzed Suzuki Coupling Reactant1->CatalystStep Reactant2 Cyclopropylboronic acid Reactant2->CatalystStep Product This compound CatalystStep->Product

Caption: General reaction pathway for the synthesis.

ExperimentalWorkflow A 1. Inert Atmosphere Setup B 2. Add Reagents & Catalyst A->B C 3. Heat and Stir Reaction B->C D 4. Reaction Quench & Acidification C->D E 5. Product Extraction D->E F 6. Drying & Solvent Removal E->F G 7. Purification (Recrystallization/Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow.

References

Assessing the Cross-Reactivity of 3-Chloro-4-cyclopropylbenzoic Acid in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the early and thorough assessment of a compound's selectivity is paramount to its successful development. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative framework for evaluating the cross-reactivity of the novel compound, 3-Chloro-4-cyclopropylbenzoic acid, against other kinase inhibitors. While the specific targets of this compound are still under investigation, its structural motifs—a substituted benzoic acid and a cyclopropyl group—are present in numerous kinase inhibitors, making this a pertinent starting point for characterization. The cyclopropyl group, in particular, is often introduced to enhance metabolic stability and binding affinity.

This document outlines key experimental approaches for determining selectivity and presents hypothetical data to illustrate how such comparisons can be effectively communicated.

Comparative Analysis of Kinase Inhibitor Selectivity

To contextualize the cross-reactivity profile of this compound, it is compared here with two hypothetical kinase inhibitors, Compound A and Compound B, which have known primary targets and selectivity profiles. The following table summarizes their inhibitory activities against a panel of selected kinases.

Target KinaseThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Primary Target X 15 5 500
Kinase 12501,500>10,000
Kinase 2800>10,0002,500
Kinase 31,2005,0008,000
Kinase 4>10,000800>10,000
Kinase 55,000>10,0001,500

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

A robust assessment of cross-reactivity involves a multi-pronged approach, starting with broad screening and narrowing down to more specific, cell-based assays.

Kinome-Wide Profiling (e.g., KINOMEscan™)

This assay provides a broad overview of a compound's interaction with a large panel of kinases. It is a competitive binding assay that quantitatively measures the ability of a compound to displace a ligand from the kinase active site. Commercial services from companies like Eurofins Discovery (KINOMEscan™) offer screening against hundreds of human kinases.[1][2][3][4][5]

Methodology:

  • Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM.

  • Assay Principle: The assay is based on a proprietary technology where test compounds are incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Screening: The compound is typically screened at a single concentration (e.g., 1 µM) against the entire kinase panel.

  • Data Analysis: Results are reported as percent of control, where a lower percentage indicates stronger binding. Hits are often defined as compounds that inhibit more than a certain threshold (e.g., >90%) of kinase binding.

  • Follow-up: For hits identified in the primary screen, dose-response curves are generated to determine the dissociation constant (Kd).

Proteome-Wide Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement and off-target effects in a more physiologically relevant cellular environment.[6][7][8][9] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Methodology:

  • Cell Culture and Treatment: A relevant cell line is cultured and treated with either this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Protein Extraction: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.

  • Proteomic Analysis: The soluble protein fractions from each temperature point are analyzed by quantitative mass spectrometry.

  • Data Analysis: The melting curves for thousands of proteins are generated. A shift in the melting curve in the presence of the compound indicates a direct or indirect interaction.

Visualizing Experimental Workflows and Biological Pathways

Clear diagrams are essential for communicating complex experimental designs and biological concepts.

experimental_workflow cluster_biochemical Biochemical Screening cluster_cellular Cell-Based Validation a Compound Synthesis (this compound) b KINOMEscan™ (Broad Kinase Panel) a->b c Proteome-Wide CETSA® b->c Hit Confirmation d Cellular Viability Assays c->d e Downstream Signaling Analysis d->e

Figure 1. A tiered approach to assessing compound cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., Primary Target X) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 3-Chloro-4-cyclopropyl- benzoic acid Inhibitor->RTK Inhibition

Figure 2. A hypothetical signaling pathway potentially inhibited by the compound.

Conclusion

The comprehensive assessment of a compound's selectivity is a critical step in early-stage drug discovery. By employing a combination of broad, biochemical screens and more targeted, cell-based assays, researchers can build a detailed picture of a compound's interaction profile. This guide provides a template for such an evaluation, using this compound as a case study. The methodologies and data presentation formats outlined here are designed to facilitate clear and objective comparisons, ultimately leading to more informed decisions in the development of novel therapeutics.

References

A Comparative Guide to High-Purity Analysis of 3-Chloro-4-cyclopropylbenzoic Acid Using Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of drug products.[1] 3-Chloro-4-cyclopropylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical characterization to detect and quantify any impurities. This guide provides a comparative overview of orthogonal analytical techniques for the high-purity analysis of this compound, offering insights into their principles, experimental protocols, and relative performance. The use of multiple, independent analytical methods, known as orthogonal techniques, provides a more comprehensive impurity profile and enhances confidence in the quality of the API.[2]

The Imperative of Orthogonal Testing

Relying on a single analytical method can lead to overlooking impurities that may not be resolved or detected under specific conditions.[3] Orthogonal methods, which employ different separation and detection principles, mitigate this risk.[2] For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method may be the primary technique; however, an orthogonal method like gas chromatography (GC) or supercritical fluid chromatography (SFC) can provide a different selectivity and potentially reveal co-eluting impurities.[3][4] This multi-faceted approach is crucial for identifying and controlling organic and inorganic impurities, as well as residual solvents, which can originate from various stages of the manufacturing process.[1][5]

Orthogonal_Techniques cluster_sample Sample: this compound cluster_results Comprehensive Purity Profile Sample API Sample HPLC Primary Analysis (e.g., RP-HPLC-UV) Sample->HPLC GC Orthogonal Analysis 1 (e.g., GC-MS) Sample->GC SFC Orthogonal Analysis 2 (e.g., SFC-MS) Sample->SFC Profile Complete Impurity Profile HPLC->Profile GC->Profile SFC->Profile

Caption: Workflow of Orthogonal Purity Analysis.

Key Orthogonal Analytical Techniques and Experimental Protocols

A comprehensive purity assessment of this compound can be achieved by employing a combination of chromatographic techniques. Below are detailed experimental protocols for three recommended orthogonal methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis, ideal for separating a wide range of organic molecules.[4]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically employed for impurity profiling.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-30 min: Linear gradient to 5% A, 95% B

    • 30-35 min: Hold at 5% A, 95% B

    • 35-40 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or using a PDA detector to scan for impurities with different chromophores.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.[1] Derivatization may be necessary for non-volatile compounds like carboxylic acids to increase their volatility.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Derivatization (if necessary): Esterification of the carboxylic acid group (e.g., with diazomethane or by heating with an alcohol in the presence of an acid catalyst) to form a more volatile methyl ester.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Sample Preparation: Dissolve the derivatized or underivatized sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

Supercritical Fluid Chromatography (SFC)

SFC is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is known to be orthogonal to RP-HPLC and is well-suited for the analysis of polar compounds that are challenging to retain in reversed-phase systems.[4]

Experimental Protocol:

  • Instrumentation: SFC system with a binary pump for CO2 and a co-solvent, an automated back pressure regulator, a column oven, and a detector (e.g., PDA, MS).

  • Column: A polar stationary phase is often used to provide orthogonality to RP-HPLC (e.g., a 2-ethylpyridine or amino-based column).

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Mobile Phase B (Co-solvent): Methanol or ethanol with a small amount of an additive (e.g., 0.1% formic acid or ammonium hydroxide) to improve peak shape.

  • Gradient Program: A gradient of increasing co-solvent percentage.

  • Flow Rate: 2-4 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: PDA detector and/or a mass spectrometer.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing and Analysis A Weighing of This compound B Dissolution in Appropriate Solvent A->B C Derivatization (for GC-MS, if needed) B->C D Injection into Analytical System B->D C->D E Chromatographic Separation (HPLC, GC, or SFC) D->E F Detection (UV, MS) E->F G Peak Integration and Identification F->G H Quantification of Impurities G->H I Purity Assessment and Reporting H->I

Caption: General Experimental Workflow.

Performance Comparison of Orthogonal Techniques

The choice of analytical techniques should be based on the specific requirements of the analysis, including the nature of the expected impurities and the desired sensitivity. The following table summarizes the key performance characteristics of the described orthogonal methods.

FeatureRP-HPLC-UVGC-MSSFC-MS
Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Partitioning between a supercritical fluid mobile phase and a stationary phase, with mass-based detection.
Selectivity Based on hydrophobicity.Based on volatility and boiling point.Based on polarity and interactions with the polar stationary phase.
Typical Impurities Detected Non-volatile and semi-volatile organic impurities, isomers, and degradation products.Volatile and semi-volatile organic impurities, residual solvents, and low molecular weight byproducts.Polar and chiral impurities, isomers.
Sensitivity Good (ng to pg range).Excellent (pg to fg range).Very good (pg range).
Sample Throughput Moderate.Moderate (can be slower due to oven programming).High (fast equilibration times).
Confirmation of Identity Based on retention time and UV spectrum.Based on retention time and mass spectrum (high confidence).Based on retention time and mass spectrum (high confidence).

Conclusion

A robust high-purity analysis of this compound necessitates the use of orthogonal analytical techniques. While RP-HPLC serves as an excellent primary method for routine purity testing, its combination with GC-MS and/or SFC-MS provides a more complete and reliable impurity profile. This integrated approach ensures that a wide range of potential impurities, from non-volatile process-related impurities to volatile residual solvents, are effectively separated, identified, and quantified. By implementing a multi-technique strategy, researchers and drug development professionals can have greater confidence in the quality and safety of their API, ultimately contributing to the development of safer and more effective medicines.

References

In Vitro Evaluation of 3-Chloro-4-cyclopropylbenzoic Acid Analogs as Potent Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro evaluation and comparison of a novel class of compounds, the 3-Chloro-4-cyclopropylbenzoic acid analogs, as potential kinase inhibitors. This document summarizes their biological activity, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved. The data presented is based on a series of synthesized analogs designed to explore the structure-activity relationship (SAR) of this chemical scaffold.

Comparative Analysis of Kinase Inhibitory Activity

The primary focus of this in vitro evaluation was to assess the inhibitory potential of this compound analogs against a panel of kinases implicated in cancer progression. A key analog, WXFL-152 (4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide) , which shares the 3-chloro and cyclopropyl moieties, has demonstrated potent inhibitory activity against several key angiokinases.[1] The following table summarizes the in vitro inhibitory activities (IC50) of WXFL-152 against these kinases, providing a benchmark for the potential of this class of compounds.

Kinase TargetIC50 (nM)[1]
VEGFR21.5
FGFR12.3
PDGFRβ3.1
c-Kit4.2
Ret5.6

The data indicates that WXFL-152 is a potent, multi-targeted kinase inhibitor. Further screening of a library of this compound analogs against a broader panel of kinases, including the frequently mutated BRAF V600E, is crucial to fully elucidate their therapeutic potential and selectivity profile.

Experimental Protocols

To ensure the reproducibility and validity of the in vitro evaluations, detailed experimental protocols for the key assays are provided below.

BRAF V600E Kinase Activity Assay

This assay is designed to measure the enzymatic activity of the constitutively active BRAF V600E mutant kinase and to determine the inhibitory potency of the test compounds.

Materials:

  • Recombinant human BRAF V600E enzyme

  • MEK1-K97M (substrate)

  • ATP

  • Kinase Assay Buffer

  • Test compounds (this compound analogs)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • In a 96-well white plate, add the test compounds to the designated wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the BRAF V600E enzyme to all wells except the negative control.

  • Initiate the kinase reaction by adding a mixture of the MEK1-K97M substrate and ATP to all wells.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the ability of the test compounds to inhibit the growth of cancer cell lines that are dependent on specific kinase signaling pathways.

Materials:

  • Cancer cell line (e.g., A375 melanoma cells harboring the BRAF V600E mutation)

  • Complete cell culture medium

  • Test compounds (this compound analogs)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • 96-well clear-bottom white plates

  • Incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (solvent only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • After the incubation period, allow the plate to equilibrate to room temperature.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

To provide a clear understanding of the molecular context and experimental design, the following diagrams have been generated using Graphviz.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK BRAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation Inhibitor 3-Chloro-4-cyclopropylbenzoic acid analogs Inhibitor->BRAF Inhibition

Caption: The RAF-MEK-ERK signaling pathway and the point of inhibition by the analogs.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay In Vitro Kinase Assay cluster_analysis Data Analysis Compound Synthesize & Purify 3-Chloro-4-cyclopropylbenzoic acid analogs Incubation Incubate Analogs with Kinase Mixture Compound->Incubation Assay_Components Prepare Kinase, Substrate, & ATP Assay_Components->Incubation Detection Measure Kinase Activity (e.g., Luminescence) Incubation->Detection IC50 Calculate IC50 Values Detection->IC50 SAR Determine Structure- Activity Relationship IC50->SAR

Caption: Experimental workflow for the in vitro evaluation of kinase inhibitors.

References

Benchmarking 3-Chloro-4-cyclopropylbenzoic Acid: A Comparative Guide for Synthetic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the success of a synthetic campaign and the ultimate biological activity of the target molecules. 3-Chloro-4-cyclopropylbenzoic acid has emerged as a valuable scaffold, particularly in the synthesis of kinase inhibitors, owing to its unique combination of electronic and steric properties. This guide provides a comprehensive performance benchmark of this compound against a curated set of alternative synthetic building blocks, supported by experimental data from the scientific literature.

Physicochemical Properties of Selected Benzoic Acid Building Blocks

The choice of a building block is often guided by its intrinsic physicochemical properties, which can influence its reactivity, solubility, and the pharmacokinetic profile of the final drug candidate. The following table summarizes key computed properties for this compound and its alternatives.

Building BlockMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C₁₀H₉ClO₂196.632.9
3-Chloro-4-isopropylbenzoic acidC₁₀H₁₁ClO₂198.643.2
3-Chloro-4-phenylbenzoic acidC₁₃H₉ClO₂232.663.8
3,4-Dichlorobenzoic acidC₇H₄Cl₂O₂191.012.7
4-Cyclopropylbenzoic acidC₁₀H₁₀O₂162.182.1

Performance in Key Synthetic Transformations

The utility of a building block is demonstrated by its performance in common synthetic reactions pivotal to the construction of complex molecules. Here, we compare the performance of this compound and its alternatives in two fundamental transformations: amide bond formation and the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry. The reactivity of the carboxylic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, facilitating the reaction.

Experimental Protocol: HATU-Mediated Amide Coupling

A solution of the respective benzoic acid (1.0 eq.), a primary or secondary amine (1.1 eq.), and HATU (1.1 eq.) in a suitable aprotic solvent (e.g., DMF, DCM) is treated with a tertiary base such as DIPEA (2.0 eq.). The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is isolated and purified by standard workup and chromatographic procedures.[1][2][3][4]

Comparative Yields in Amide Coupling

Benzoic Acid DerivativeAmineCoupling ReagentSolventYield (%)
This compound AnilineHATU/DIPEADMF~90-95% (estimated)
3-Chloro-4-isopropylbenzoic acidBenzylamineTiF₄Toluene92%[5]
3,4-Dichlorobenzoic acidBenzylamineTiF₄Toluene94%[5]
4-Cyclopropylbenzoic acidBenzylamineBoric AcidToluene~85-90%[6]
Benzoic AcidBenzylamineMethoxysilaneNeat99%[7]
4-Chlorobenzoic acidBenzylamineTiCl₄/PyridinePyridine95%[8]

Note: Yields are compiled from various sources and may not be directly comparable due to differing reaction conditions. The yield for this compound is an estimation based on the reactivity of similar substrates.

The presence of the electron-withdrawing chloro group at the 3-position is expected to activate the carboxylic acid for amidation, leading to high yields. The 4-cyclopropyl group is not anticipated to significantly hinder this reaction electronically.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of these building blocks, the chloro substituent can participate in cross-coupling with a suitable boronic acid or ester, enabling further molecular elaboration.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Chlorides

A mixture of the chloro-substituted benzoic acid derivative (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a suitable phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system (e.g., toluene/water, dioxane) is heated under an inert atmosphere. The product is isolated and purified after an aqueous workup and chromatography.

Comparative Performance in Suzuki Coupling

Application in Kinase Inhibitor Synthesis & Relevant Signaling Pathways

Substituted benzoic acids, particularly those bearing a cyclopropyl moiety, are prevalent scaffolds in the design of kinase inhibitors. The cyclopropyl group is often favored for its ability to introduce conformational rigidity and improve metabolic stability and potency. These building blocks are frequently incorporated into inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[9][10]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP3 Inhibits Amide_Synthesis_Workflow Start This compound + Amine Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Purified Amide Product Purification->Product Analysis Characterization (NMR, LC-MS, HRMS) Product->Analysis Suzuki_Amidation_Workflow Start This compound + Boronic Acid Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki Intermediate Biarylbenzoic Acid Intermediate Suzuki->Intermediate Coupling Amide Coupling (Amine, Coupling Reagent) Intermediate->Coupling Product Final Product Coupling->Product

References

Safety Operating Guide

Proper Disposal of 3-Chloro-4-cyclopropylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. For a compound like 3-Chloro-4-cyclopropylbenzoic acid, a halogenated aromatic carboxylic acid, specific procedures must be followed. This guide provides essential, step-by-step instructions for its safe handling and disposal.

As a chlorinated organic compound, this compound must be treated as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] The primary route of disposal for halogenated organic wastes is typically incineration by a licensed hazardous waste management facility.[3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[4][5][6][7] Handle the waste within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[3][8][9][10] This is because mixed wastes can complicate the disposal process and increase costs. Do not mix this compound with incompatible materials such as bases or strong oxidizing agents.[11]

  • Waste Collection:

    • Designate a specific, compatible container for the collection of solid or liquid waste of this compound.[11][12] The container must be in good condition, made of a material that does not react with the acid, and have a secure, screw-top cap.[11]

    • Ensure the container is clearly and accurately labeled.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" as soon as the first drop of waste is added.[10][12] The label must also include:

    • The full chemical name: "this compound"

    • The hazard characteristics (e.g., "Corrosive," "Toxic")

    • An indication that it is a "Halogenated Organic Waste"[3]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[11][12]

    • Keep the container closed at all times, except when adding waste.[8][12]

    • Use secondary containment (such as a larger, chemically resistant tub) for liquid waste containers to prevent spills.[2]

  • Arranging for Disposal:

    • Once the container is full or you have finished the experimental series, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2][12]

    • Do not exceed the storage limits for hazardous waste in your SAA.[12]

  • Disposal of Empty Containers:

    • A container that held this compound is not considered "empty" until it has been properly decontaminated.

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste itself.[2][8]

    • Given the potential for high toxicity with similar chlorinated compounds, it is prudent to collect the first three rinses as hazardous waste.[2]

    • After thorough rinsing, remove or deface the hazardous waste label before recycling or discarding the container according to your institution's policies.[8]

Summary of Laboratory Waste Guidelines

The following table summarizes key quantitative limits and guidelines for managing chemical waste in a laboratory setting.

GuidelineSpecificationCitation(s)
pH Range for Aqueous Drain Disposal Between 5.0 and 12.5 (Note: Not applicable to halogenated compounds)[1][11]
Max. Hazardous Waste in SAA 55 gallons[12]
Max. Acutely Toxic (P-listed) Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[12]
Residue for "Empty" Container (Non-acute) No more than 1 inch of residue remains, or no more than 3% by weight for containers <110 gallons.[8]
"Empty" Container for Acutely Hazardous Waste Must be triple-rinsed or cleaned by an equivalent method. The rinsate is collected as hazardous waste.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_assessment Hazard Assessment cluster_collection Waste Handling & Collection cluster_storage Storage & Disposal start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated treat_hazardous Treat as Hazardous Waste is_halogenated->treat_hazardous Yes collect_waste Collect in a dedicated, compatible container. treat_hazardous->collect_waste label_waste Label Container: 1. 'Hazardous Waste' 2. Full Chemical Name 3. 'Halogenated Waste' collect_waste->label_waste store_saa Store sealed container in a Satellite Accumulation Area (SAA). label_waste->store_saa segregate Segregate from incompatible materials (e.g., bases). store_saa->segregate contact_ehs Contact EHS for Pickup and Final Disposal. segregate->contact_ehs end Final Disposal via EHS (Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Chloro-4-cyclopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals working with 3-Chloro-4-cyclopropylbenzoic acid.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to be a solid that may cause skin and eye irritation.[1][2] Inhalation of dust should be avoided.[2] A comprehensive risk assessment should be performed before commencing any work.

Summary of Potential Hazards:

Hazard StatementClassificationPrecautionary Statement
Causes skin irritationSkin Irritant, Category 2Wash skin thoroughly after handling.[1] Wear protective gloves.[1]
Causes serious eye irritationEye Irritant, Category 2AWear eye protection.[1] IF IN EYES: Rinse cautiously with water for several minutes.[1]
May cause respiratory irritationSpecific target organ toxicity (single exposure), Category 3Avoid breathing dust.[2] Use only outdoors or in a well-ventilated area.[2]

Operational Plan: Handling and Storage

Engineering Controls
  • Ventilation: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or European Standard EN166 are required.[2][3]
Face ShieldA face shield should be worn over safety goggles when there is a risk of splashing or when handling larger quantities.[4]
Hand Protection GlovesChemical-resistant gloves, such as nitrile or neoprene, must be worn.[4][5] Gloves should be inspected before each use and changed immediately upon contamination.[1][6]
Body Protection Lab CoatA flame-resistant lab coat (e.g., Nomex®) or a standard cotton lab coat should be worn and fully buttoned.[4]
ApronA chemical-resistant apron should be worn over the lab coat when handling significant quantities of corrosive or toxic liquids.[7]
Clothing and FootwearLong pants and closed-toe shoes are mandatory.[4]
Respiratory Protection RespiratorIf engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter may be necessary.[2][4] Use of a respirator requires a formal respiratory protection program.[4]
Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong bases, reducing agents, and combustible materials.[3]

  • Store in a designated corrosives area.[3]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of Chemical Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Chloro-4-cyclopropylbenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-cyclopropylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.